molecular formula C₃₉H₅₇FN₄O₅ B1144923 Paliperidone Palmitate N-Oxide CAS No. 1404053-60-6

Paliperidone Palmitate N-Oxide

Cat. No.: B1144923
CAS No.: 1404053-60-6
M. Wt: 680.89
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Description

Paliperidone Palmitate N-Oxide (CAS 1404053-60-6) is an identified impurity of Paliperidone Palmitate, the active pharmaceutical ingredient in a long-acting injectable antipsychotic medication . Paliperidone itself is the major active metabolite of risperidone and is used for the treatment of schizophrenia and schizoaffective disorder . It functions as an atypical antipsychotic by antagonizing dopamine D2 and serotonin 5-HT2A receptors in the brain . This compound is supplied as a high-quality analytical reference standard, essential for compliance with regulatory requirements in pharmaceutical development . Its primary applications include analytical method development (AMV), method validation, and quality control (QC) during the manufacturing process of Paliperidone Palmitate . Furthermore, it plays a critical role in the documentation for Abbreviated New Drug Applications (ANDA) . The product is characterized by a molecular formula of C39H57FN4O5 and a molecular weight of 680.89 g/mol . It is offered with comprehensive characterization data and can, subject to feasibility, be traced to pharmacopeial standards such as USP or EP . This product is intended for research and laboratory use only and is strictly not for diagnostic or therapeutic human use .

Properties

CAS No.

1404053-60-6

Molecular Formula

C₃₉H₅₇FN₄O₅

Molecular Weight

680.89

Synonyms

3-[2-[4-(6-Fluoro-1,2-benzisoxazol-3-yl)-1-oxido-1-piperidinyl]ethyl]-6,7,8,9-tetrahydro-2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-9-yl Hexadecanoate; _x000B__x000B_3-[2-[4-(6-Fluoro-1,2-benzisoxazol-3-yl)-1-oxido-1-piperidinyl]ethyl]-6,7,8,9-tetrahydro-2-methyl-4

Origin of Product

United States

Foundational & Exploratory

Technical Whitepaper: Characterization and Significance of Paliperidone Palmitate N-Oxide

[1][2]

Executive Summary

Paliperidone Palmitate N-Oxide (CAS 1404053-60-6) represents a critical structural analogue in the development and quality control of long-acting injectable (LAI) antipsychotics.[1] While often categorized loosely as a "metabolite," it is chemically distinct as the N-oxide of the prodrug ester , Paliperidone Palmitate.

In the context of pharmaceutical development, this molecule serves two primary roles:

  • Critical Quality Attribute (CQA): It is a known oxidative degradation product (impurity) of Paliperidone Palmitate formulations, requiring strict monitoring under ICH Q3B guidelines.

  • Metabolic Intermediate (Minor): It represents a potential, albeit minor, biotransformation product where oxidative attack on the piperidine nitrogen precedes ester hydrolysis.

This guide provides a definitive technical analysis of the molecule's formation, analytical detection, and biological relevance, distinguishing it from the N-oxide of the active moiety (Paliperidone).[1]

Chemical Architecture & Origins[1][3]

Structural Definition

Paliperidone Palmitate is the palmitoyl ester of Paliperidone (9-hydroxyrisperidone).[1][2][3] The N-oxide modification occurs at the tertiary nitrogen of the piperidine ring, a site highly susceptible to oxidative stress.

  • Chemical Name: 4-(6-fluorobenzo[d]isoxazol-3-yl)-1-(2-(2-methyl-4-oxo-9-(palmitoyloxy)-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-3-yl)ethyl)piperidine 1-oxide.[1][2][4]

  • Molecular Formula: C₃₉H₅₇FN₄O₅[2][4][5]

  • Molecular Weight: 680.91 g/mol (approx. +16 Da relative to parent Paliperidone Palmitate).

Formation Pathways

The formation of the N-oxide is primarily an oxidative process driven by reactive oxygen species (ROS) or peroxides present in excipients (e.g., polysorbates) or during storage.[1]

Key Mechanism: The lone pair of electrons on the piperidine nitrogen attacks an electrophilic oxygen source (e.g., hydrogen peroxide, lipid peroxides), forming a coordinate covalent N–O bond.[1][2] This reaction is distinct from the ester hydrolysis required to activate the drug.

Visualization of Metabolic & Degradation Pathways

The following diagram illustrates the relationship between the prodrug (Paliperidone Palmitate), its active hydrolysis product (Paliperidone), and their respective N-oxide derivatives.

Paliperidone_Metabolismcluster_legendPathway LegendPPPaliperidone Palmitate(Prodrug Ester)PALPaliperidone(Active Moiety)PP->PALHydrolysis (Esterases)Major In Vivo PathwayPP_NOXPaliperidone PalmitateN-Oxide(CAS 1404053-60-6)PP->PP_NOXOxidative Degradation(Storage/Excipients)PAL_NOXPaliperidone N-Oxide(Metabolite/Impurity)PAL->PAL_NOXMetabolic N-Oxidation(CYP450/FMO)PP_NOX->PAL_NOXHydrolysis(Hypothetical In Vivo)key1Solid Line: Major Metabolic Routekey2Dashed Line: Degradation/Impurity

Figure 1: Interplay between hydrolysis and oxidation pathways. Note that this compound is primarily an oxidative degradant of the prodrug, whereas Paliperidone N-Oxide is a metabolite of the active drug.[1][2]

Analytical Characterization Strategy

Detecting and quantifying this compound requires high-resolution techniques due to its structural similarity to the parent compound and potential co-elution with other impurities.[1]

Mass Spectrometry (LC-MS/MS) Profiling

The N-oxide moiety exhibits a unique fragmentation pattern useful for confirmation.[1]

  • Precursor Ion: [M+H]⁺ = m/z 681.4[1]

  • Diagnostic Shift: +16 Da shift from Paliperidone Palmitate ([M+H]⁺ = 665.4).[1]

  • Fragmentation Behavior:

    • Deoxygenation: A characteristic loss of 16 Da (oxygen) is often observed in the source or under low collision energy, regenerating the parent ion signal.

    • Palmitic Acid Loss: Loss of the palmitoyl chain (C₁₆H₃₁O) is a common fragment for both the parent and the N-oxide.

Chromatographic Separation (HPLC/UPLC)

Separation is challenging due to the lipophilicity of the palmitate tail.

ParameterRecommended ConditionRationale
Column Phase C18 or Phenyl-Hexyl (Sub-2 µm)Strong hydrophobic interaction required to retain the palmitate tail; Phenyl-Hexyl offers selectivity for the benzisoxazole ring.[1]
Mobile Phase Ammonium Acetate (pH 6.5) / AcetonitrileNeutral pH prevents ionization changes; ACN ensures elution of the lipid tail.
Detection UV @ 238 nm / 280 nm280 nm is specific to the benzisoxazole chromophore.[2]
Elution Order Parent (PP) → N-Oxide (PP-NOX)N-oxides are generally more polar than their parent amines, leading to slightly earlier retention times in Reversed-Phase LC.[1]

Experimental Protocols

Protocol: Isolation/Synthesis of Reference Standard

Note: This protocol outlines the oxidative synthesis for generating the N-oxide as a reference standard for QC.

Objective: Selectively oxidize the piperidine nitrogen of Paliperidone Palmitate.

  • Dissolution: Dissolve 100 mg Paliperidone Palmitate in 10 mL Dichloromethane (DCM).

  • Oxidation: Add 1.2 equivalents of m-Chloroperbenzoic acid (mCPBA) at 0°C.

    • Scientific Insight: Low temperature prevents oxidation of the benzisoxazole ring or hydrolysis of the ester.[2]

  • Reaction Monitoring: Stir at 0°C for 2 hours. Monitor by TLC or HPLC for the appearance of the +16 Da peak.

  • Quenching: Quench with 10% Sodium Sulfite solution (removes excess peroxide).

  • Extraction: Wash organic layer with saturated Sodium Bicarbonate (removes m-chlorobenzoic acid byproduct).[1]

  • Purification: Evaporate solvent. Purify via Flash Chromatography (Silica Gel, MeOH/DCM gradient).

  • Validation: Confirm structure via ¹H-NMR (downfield shift of piperidine protons adjacent to N-O) and HRMS.

Protocol: Stability-Indicating HPLC Method

Objective: Quantify N-Oxide impurity levels in a formulated suspension.[1]

  • Sample Prep: Dilute suspension in Tetrahydrofuran (THF) to dissolve the palmitate ester crystals, then dilute with Mobile Phase A.

  • Gradient:

    • 0-2 min: 5% B (Equilibration)[1]

    • 2-15 min: 5% → 95% B (Linear Gradient)[1]

    • 15-20 min: 95% B (Wash)[1][2]

    • Mobile Phase A: 10mM Ammonium Acetate (aq)[1][2]

    • Mobile Phase B: Acetonitrile[1][2][3]

  • System Suitability: Resolution (Rs) between Paliperidone Palmitate and this compound must be > 1.5.[1]

Toxicological & Regulatory Perspective

Impurity Qualification (ICH Q3B)

This compound is classified as a degradation product .[1]

  • Reporting Threshold: > 0.1%

  • Identification Threshold: > 0.2% (for max daily dose < 2g)[1][2]

  • Qualification Threshold: > 0.2% or 2 mg TDI (Total Daily Intake).[2]

Genotoxicity Assessment

N-oxides are structural alerts for genotoxicity (potential for DNA interaction).[1] However, if the N-oxide is a confirmed human metabolite (even minor), it may be considered "qualified" by the safety studies of the parent drug.[1][2]

  • Critical Note: Since Paliperidone N-oxide (active moiety) is a known minor metabolite, the toxicological risk of the Palmitate N-oxide is often bridged to the safety profile of the active moiety, provided it hydrolyzes rapidly in vivo.[1][2]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 139024954, this compound.[1][2] Retrieved from [Link]

  • Vermeir, M., et al. (2008). Absorption, metabolism, and excretion of paliperidone, a new monoaminergic antagonist, in humans.[2] Drug Metabolism and Disposition, 36(4), 769-779.[1][2] (Establishes metabolic pathways of the active moiety). [Link]

  • Ramanathan, R., et al. (2000). Fragmentation of N-oxides (deoxygenation) in atmospheric pressure ionization: investigation of the activation process.[2][6] Analytical Chemistry, 72(6), 1352-1359.[1][2] (Methodology for MS characterization of N-oxides). [Link]

  • European Medicines Agency (EMA). Assessment Report: Invega Sustenna (Paliperidone Palmitate).[2] (Provides regulatory context on impurities and hydrolysis). [Link][1][2]

  • Cleton, A., et al. (2014). Pharmacokinetics of paliperidone palmitate 3-monthly formulation.[1][2] Pharmacology Research & Perspectives.[2] (Context on hydrolysis rates). [Link][1][2]

In Vitro Characterization of Paliperidone Palmitate N-Oxide: Structural Identification & Stability Profiling

[1]

Executive Summary

Paliperidone Palmitate (PP) is the palmitoyl ester prodrug of paliperidone (9-hydroxyrisperidone).[2] While the esterification at the 9-hydroxy position imparts the necessary lipophilicity for sustained release formulations (e.g., Invega Sustenna®, Invega Hafyera®), it introduces specific stability challenges. Among these, the formation of This compound (PP-NO) is a primary stability-indicating parameter.[1]

This impurity arises from the oxidation of the tertiary nitrogen within the piperidine ring. Unlike the hydrolysis product (paliperidone), PP-NO retains the palmitate tail, making its chromatographic behavior unique—it is more polar than the parent PP but significantly less polar than the hydrolyzed active moiety. Accurate characterization is essential for establishing the safety qualification thresholds required by ICH Q3A/B guidelines.

Chemical Context & Formation Mechanism[1][3]

Structural Analysis

The oxidation event occurs at the piperidine nitrogen, a site with high electron density susceptible to electrophilic attack by reactive oxygen species (ROS).

  • Parent Molecule: Paliperidone Palmitate (

    
    )[1][3]
    
  • Degradant: this compound (

    
    )[1]
    
  • Molecular Weight Shift: +16 Da (664.9

    
     680.9 Da)[1]
    
Oxidative Pathway

The formation of PP-NO is the dominant pathway under oxidative stress (peroxide exposure) and can be accelerated by metal ion catalysis in formulation buffers.

PP_Oxidation_PathwayPPPaliperidone Palmitate(Lipophilic Prodrug)TransitionElectrophilic Attackon Piperidine NPP->Transition InitiationROSOxidative Stress(H2O2 / Peroxides)ROS->TransitionPP_NOPaliperidone PalmitateN-Oxide(CAS: 1404053-60-6)Transition->PP_NO +16 Da (Oxygen insertion)

Figure 1: Oxidative conversion of Paliperidone Palmitate to its N-Oxide form via piperidine nitrogen oxidation.[1]

Analytical Characterization Protocols

To rigorously identify and quantify PP-NO, a multi-dimensional approach combining high-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) is required.[1]

High-Resolution Mass Spectrometry (LC-HRMS)

The +16 Da mass shift is definitive.[1] However, fragmentation patterns must confirm the oxygen is on the piperidine nitrogen, not the pyrimidinone ring.

Protocol:

  • Instrument: Q-TOF or Orbitrap MS coupled with UPLC.[1]

  • Ionization: ESI Positive Mode.

  • Key Diagnostic Ions:

    • Precursor Ion:

      
       681.44 
      
      
      [1]
    • Fragment Loss: Observation of a characteristic loss of 16 Da (oxygen) or 17 Da (OH radical) during MS/MS fragmentation is typical for N-oxides.[1]

NMR Validation

NMR provides the spatial confirmation of the oxidation site. The induction effect of the N-oxide oxygen causes significant downfield shifts in the protons adjacent to the nitrogen.

Table 1: Comparative NMR Shifts (Proton NMR in


)
PositionPaliperidone Palmitate (

ppm)
PP N-Oxide (

ppm)
Shift (

)
Mechanistic Insight
Piperidine

~3.0 - 3.2 (Multiplet)~3.6 - 3.9 (Broadened)+0.6 Strong deshielding due to

dipole.[1]
Ethyl Linker

~2.6 (Triplet)~3.3 (Multiplet)+0.7 Proximity to the oxidized nitrogen.
Palmitate Tail ~1.25 (Multiplet)~1.25 (Multiplet)0.0Distal lipophilic tail remains unaffected.

Note: Values are approximate and solvent-dependent. The key indicator is the desheilding of the piperidine ring protons.

In Vitro Stability & Forced Degradation

This protocol establishes the specific conditions required to generate PP-NO for method validation (specificity) and retention time marker generation.

Oxidative Stress Protocol

Objective: Generate PP-NO at 5-10% levels without inducing secondary hydrolysis of the palmitate ester.[1]

Step-by-Step Workflow:

  • Preparation: Dissolve Paliperidone Palmitate (10 mg) in Acetonitrile (5 mL).

  • Stressing: Add 1 mL of 30% Hydrogen Peroxide (

    
    ).
    
  • Incubation:

    • Condition: Room Temperature (

      
      ).
      
    • Duration: 24 - 48 hours.[1] (Avoid heating, as this promotes ester hydrolysis over N-oxidation).[1]

  • Quenching: Neutralize with 10% Sodium Metabisulfite solution to stop oxidation.

  • Analysis: Inject immediately into the HPLC system.

Chromatographic Separation (HPLC/UPLC)

Separating the N-oxide from the parent is challenging due to the dominant hydrophobicity of the palmitate tail. The N-oxide is slightly more polar and will elute before the parent peak (Relative Retention Time ~0.90 - 0.95).[1]

Recommended Method Parameters:

ParameterSpecificationRationale
Column C18 with Polar Embedding (e.g., Waters Acquity BEH C18 or Phenomenex Luna Omega Polar)Enhanced interaction with the polar N-oxide moiety.[1]
Mobile Phase A 10 mM Ammonium Acetate (pH 4.5)Buffering prevents peak tailing of the basic nitrogen.
Mobile Phase B Acetonitrile / Methanol (80:[1]20)High organic content required to elute the lipid tail.
Gradient 50% B to 95% B over 20 minsShallow gradient ensures resolution of the N-oxide from the parent.
Detection UV @ 238 nm / 280 nmMaxima for the pyrimidinone chromophore.

Biological & Toxicological Assessment

While primarily an impurity, the N-oxide functionality can alter the toxicological profile.

  • Genotoxicity (In Silico): N-oxides are generally flagged as structural alerts in systems like DEREK or SARAH.[1] However, for risperidone/paliperidone, the N-oxide is a known metabolite (though minor) and is typically considered non-mutagenic.

  • Metabolic Fate: In vivo, N-oxides can be reduced back to the parent tertiary amine by cytochrome P450 enzymes or aldehyde oxidase.

  • Qualification: If PP-NO exceeds the qualification threshold (usually 0.15% or 1.0 mg/day intake, whichever is lower) in the final drug product, a specific toxicology study (e.g., Ames test + 28-day repeat dose) is required per ICH Q3B(R2).

References

  • PubChem. (2025). This compound (Compound).[1][4] National Library of Medicine.[5] [Link][1]

  • Singh, S., et al. (2015). Forced degradation studies, and effect of surfactants and titanium dioxide on the photostability of paliperidone by HPLC. Annales Pharmaceutiques Françaises. [Link]

  • Venkateswara Rao, K., et al. (2022). Stress Degradation Behavior of Paliperidone and Development of Stability-Indicating RP-LC Method. ResearchGate. [Link]

High-Precision Spectroscopic Characterization of Paliperidone Palmitate N-Oxide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Paliperidone Palmitate N-Oxide (PP-NO) represents a critical oxidative degradation product in the lifecycle of long-acting injectable antipsychotics. As a Senior Application Scientist, I often encounter this impurity during stability studies (forced degradation) or release testing. Its formation is typically driven by peroxidic contaminants in excipients (e.g., polysorbates) or radical oxidation during micronization.

The challenge in characterizing PP-NO lies in its structural similarity to the parent prodrug, Paliperidone Palmitate (PP), and its active metabolite, Paliperidone. This guide details a self-validating spectroscopic workflow—moving from high-resolution Mass Spectrometry (HRMS) for molecular identification to Nuclear Magnetic Resonance (NMR) for definitive structural elucidation.

Part 1: The Chemistry of Oxidation

Paliperidone Palmitate is the palmitoyl ester of Paliperidone (9-hydroxyrisperidone). The molecule contains three nitrogen centers, but the piperidine nitrogen is the most basic and electron-rich, making it the primary site for N-oxidation.

Mechanism of Formation

Oxidation typically occurs via nucleophilic attack of the piperidine nitrogen lone pair on an electrophilic oxygen source (e.g., hydrogen peroxide or lipid peroxides).

OxidationPathway Parent Paliperidone Palmitate (C39H57FN4O4) MW: ~664.9 Transition Transition State (Nu: Attack on O) Parent->Transition + [O] Oxidant Oxidative Stress (H2O2 / Peroxides) Oxidant->Transition NOxide This compound (C39H57FN4O5) MW: ~680.9 (Piperidine N-Oxidation) Transition->NOxide Stabilization

Figure 1: Oxidative pathway transforming Paliperidone Palmitate to its N-Oxide derivative.

Part 2: Mass Spectrometry (The Workhorse)

Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the first line of defense. However, N-oxides are thermally labile; they can deoxygenate in the ion source, leading to false negatives (appearing as the parent drug).

Protocol: Soft Ionization LC-MS/MS

Objective: Preserve the N-O bond during ionization to accurately detect the


.
  • Column: C18 (e.g., Waters BEH or Agilent Zorbax), 1.7 µm, 2.1 x 100 mm.

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water (Acidic pH stabilizes the protonated amine).

    • B: Acetonitrile.[1][2]

  • Source Parameters (ESI+):

    • Temp: < 350°C (Crucial: High heat promotes in-source fragmentation).

    • Declustering Potential: Optimized to be low to medium.

Data Interpretation: The "Delta 16" Rule

The defining characteristic is the mass shift of +16 Da (Oxygen).

AnalyteFormulaMonoisotopic Mass (Da)

(

)
Key Fragment Ions (

)
Paliperidone Palmitate

664.44665.4 427 (Core), 239 (Palmitoyl)
PP N-Oxide

680.43681.4 665 (Loss of O), 443 (N-Oxide Core)

Critical Insight: In MS/MS (collision-induced dissociation), the N-Oxide will often show a characteristic loss of 16 Da (Oxygen) to generate the parent ion signal at


 665, or loss of 17 Da (OH radical). Furthermore, cleavage of the palmitoyl ester tail yields the Paliperidone N-Oxide core at 

443
, distinguishing it from the parent's core fragment at

427.

Part 3: Structural Confirmation via NMR

While MS provides molecular weight, NMR provides the site of oxidation. The electron-withdrawing nature of the oxygen atom deshields the protons on the adjacent carbons (


-protons), causing a significant downfield shift.
Experimental Protocol
  • Solvent: DMSO-

    
     (Preferred for solubility and preventing exchangeable proton loss) or 
    
    
    
    .
  • Frequency: 500 MHz or higher (essential for resolving the piperidine ring multiplets).

  • Experiments:

    
    , 
    
    
    
    , COSY (H-H correlation), HSQC (C-H correlation).
Diagnostic Signals (The "Shift" Logic)

Focus on the Piperidine Ring (Positions 2 and 6 relative to the nitrogen).

PositionProton EnvironmentParent Shift (

ppm)
N-Oxide Shift (

ppm)

(ppm)
Piperidine

-CH2
Adjacent to Nitrogen~2.5 - 3.0 (Multiplet)~3.3 - 3.8 (Broad/Split)+0.5 to +0.8
Palmitate Tail Terminal

~0.85 (Triplet)~0.85 (Triplet)0.0 (Reference)
Aromatic Core Benzisoxazole~7.0 - 8.2~7.0 - 8.2< 0.1

Interpretation:

  • The Anchor: The palmitate tail signals (terminal methyl at 0.85 ppm and methylene envelope at 1.25 ppm) remain unchanged . This confirms the ester tail is intact and not the site of modification.

  • The Smoking Gun: The protons adjacent to the piperidine nitrogen shift downfield significantly due to the inductive effect of the

    
     dipole. In the parent, these are often buried in the aliphatic region; in the N-oxide, they emerge downfield, often overlapping with the solvent or water peak in DMSO, requiring 2D HSQC for resolution.
    

Part 4: Integrated Analytical Workflow

To ensure scientific integrity in a QC or R&D setting, use this decision matrix. This prevents "false positives" from matrix effects or "false negatives" from thermal degradation.

AnalyticalWorkflow Sample Degraded Sample (Paliperidone Palmitate) UPLC UPLC Separation (C18, Acidic Mobile Phase) Sample->UPLC MS_Screen MS Screening (ESI+) Target: m/z 681.4 UPLC->MS_Screen Decision1 m/z 681 Detected? MS_Screen->Decision1 MSMS MS/MS Fragmentation Look for m/z 665 (-16) & 443 Decision1->MSMS Yes Report Confirm N-Oxide Impurity Decision1->Report No (Stop) NMR NMR Confirmation (DMSO-d6) Check Piperidine Shift MSMS->NMR Structure Validation NMR->Report

Figure 2: Step-by-step decision matrix for isolating and confirming the N-Oxide impurity.

Technical Note on Chromatography

The N-oxide is more polar than the parent Paliperidone Palmitate due to the dipole on the nitrogen.

  • Retention Time: Expect the N-Oxide to elute earlier (smaller

    
    ) than the parent peak in Reverse Phase chromatography.
    
  • Resolution: Ensure a resolution factor (

    
    ) > 2.0 between the N-Oxide and the parent to allow for clean fraction collection if NMR is required.
    

References

  • European Medicines Agency (EMA). (2016).[3] Assessment Report: Invega Sustenna (Paliperidone Palmitate). Procedure No. EMEA/H/C/000746. Link

  • Chemicea Pharmaceuticals. (2024). This compound Structure and Impurity Standards. Link

  • National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary for CID 24782992: Paliperidone N-Oxide. Link

  • Food and Drug Administration (FDA). (2015). NDA 022264: Pharmacology Review for Invega Sustenna. Link

  • International Council for Harmonisation (ICH). (2006). Q3B(R2): Impurities in New Drug Products. Link

Sources

An In-Depth Technical Guide to the Degradation Pathways of Paliperidone Palmitate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

Paliperidone palmitate, a long-acting injectable atypical antipsychotic, has revolutionized the management of schizophrenia by improving patient adherence and providing sustained therapeutic drug levels. As a prodrug, its efficacy is intrinsically linked to its controlled degradation—specifically, the enzymatic hydrolysis to its active moiety, paliperidone. Understanding the complete degradation profile of paliperidone palmitate, encompassing both its intended enzymatic conversion and its potential chemical and physical instabilities, is paramount for the development of robust, stable, and effective formulations. This guide provides a comprehensive technical overview of the degradation pathways of paliperidone palmitate, offering insights into the underlying mechanisms, methodologies for their investigation, and the impact of formulation strategies on stability.

Introduction to Paliperidone Palmitate and Its Significance

Paliperidone palmitate is the palmitate ester of paliperidone, which is the active metabolite of risperidone.[1] The esterification of paliperidone with palmitic acid, a long-chain fatty acid, significantly reduces its water solubility, allowing for its formulation as an aqueous suspension for intramuscular depot injection.[2] This formulation strategy enables a slow and sustained release of the active drug over a period of one to six months, depending on the specific product.[3] The clinical success of paliperidone palmitate hinges on its predictable in vivo hydrolysis to paliperidone, which then exerts its therapeutic effect by antagonizing dopamine D2 and serotonin 5-HT2A receptors in the brain.[4]

A thorough understanding of the degradation pathways is critical for several reasons:

  • Ensuring Therapeutic Efficacy: The rate and extent of enzymatic hydrolysis directly impact the pharmacokinetic profile and therapeutic efficacy of the drug.

  • Guaranteeing Patient Safety: The formation of degradation products could potentially lead to loss of potency or the generation of toxic impurities.

  • Informing Formulation Development: Knowledge of degradation mechanisms allows for the design of stable formulations with optimal excipients and manufacturing processes.

  • Meeting Regulatory Requirements: Regulatory agencies require comprehensive stability data and a thorough understanding of potential degradation products.[5]

This guide will delve into the three primary degradation pathways of paliperidone palmitate: enzymatic hydrolysis, chemical degradation (hydrolysis, oxidation), and photodegradation.

Enzymatic Degradation: The Intended Pathway

The cornerstone of paliperidone palmitate's therapeutic action is its controlled enzymatic hydrolysis in vivo to yield the active paliperidone and palmitic acid.[6] This bioconversion is essential for the sustained release of the active drug following intramuscular injection.

The Role of Carboxylesterases

The hydrolysis of ester prodrugs is predominantly catalyzed by a class of enzymes known as carboxylesterases (CES).[7] These enzymes are serine hydrolases widely distributed throughout the body, with high concentrations in the liver, intestines, and plasma.[8][9] In humans, two major carboxylesterases, CES1 and CES2, are responsible for the metabolism of a vast array of ester-containing drugs.[10]

While direct studies specifying the exact CES isoform responsible for paliperidone palmitate hydrolysis are not extensively available in the public domain, based on the substrate specificity of these enzymes, it is highly probable that CES1 plays a significant role. CES1 is the predominant form in the liver and is known to hydrolyze a wide range of esters.[11] Given that paliperidone palmitate is administered intramuscularly and is slowly absorbed into the systemic circulation, it is likely exposed to CES enzymes in both the local tissue and the bloodstream.

The enzymatic hydrolysis is a critical step that governs the absorption rate of the active drug from the injection site.[3]

Enzymatic_Hydrolysis Paliperidone_Palmitate Paliperidone Palmitate (Prodrug) Enzyme Carboxylesterases (CES) (e.g., CES1) Paliperidone_Palmitate->Enzyme Paliperidone Paliperidone (Active Drug) Enzyme->Paliperidone Hydrolysis Palmitic_Acid Palmitic Acid Enzyme->Palmitic_Acid Hydrolysis

Caption: Enzymatic hydrolysis of paliperidone palmitate.

Chemical Degradation: Unintended Pathways

Beyond the intended enzymatic conversion, paliperidone palmitate and its active form, paliperidone, can be susceptible to chemical degradation under various stress conditions. These pathways are of significant concern during manufacturing, storage, and administration. Forced degradation studies are essential to identify potential degradation products and to develop stability-indicating analytical methods.[1]

Hydrolytic Degradation

Paliperidone has been shown to be labile under hydrolytic stress conditions, particularly in acidic and alkaline environments.[7] While paliperidone palmitate is relatively stable to hydrolysis in formulation due to its low water solubility, the active paliperidone, once formed, can undergo further degradation.

Under acidic and alkaline conditions, paliperidone can degrade into several products.[12] One notable degradation pathway involves the cleavage of the benzisoxazole ring, a common instability for this class of compounds.

Oxidative Degradation

Oxidative stress is a significant degradation pathway for paliperidone. Studies have shown that paliperidone degrades in the presence of oxidizing agents like hydrogen peroxide.[13] A primary and commonly observed degradation product is paliperidone N-oxide .[1] This occurs at the tertiary amine of the piperidine ring.

Degradation_Pathways cluster_chemical Chemical Degradation cluster_photo Photodegradation Paliperidone Paliperidone Hydrolysis_Products Hydrolysis Products (e.g., Benzisoxazole ring cleavage) Paliperidone->Hydrolysis_Products Acidic/Alkaline Hydrolysis Oxidation_Product Paliperidone N-Oxide Paliperidone->Oxidation_Product Oxidation (e.g., H₂O₂) Paliperidone_Photo Paliperidone Photodegradation_Products Photodegradation Products Paliperidone_Photo->Photodegradation_Products UV/Sunlight

Caption: Major chemical and photodegradation pathways of paliperidone.

Photodegradation

Paliperidone has been found to be susceptible to photodegradation.[7] Exposure to light, particularly UV radiation, can lead to the formation of various degradation products.[14] The presence of certain excipients, such as titanium dioxide and surfactants, can influence the rate of photodegradation.[7] One study found that in the presence of titanium dioxide and sunlight, a significant percentage of paliperidone degraded over 72 hours.[7] The formation of N-oxide has also been observed under photolytic conditions.[7]

Impact of Formulation on Stability

The stability of paliperidone palmitate is not solely dependent on its intrinsic chemical properties but is also heavily influenced by its formulation. As a long-acting injectable suspension, the physicochemical properties of the drug substance and the composition of the formulation are critical.

Crystallinity and Particle Size

The crystallization process of paliperidone palmitate can impact its stability and in vivo performance. Different crystallization methods can lead to variations in crystallinity and surface free energy, which in turn can affect the physical stability of the suspension, such as the tendency for particle growth and aggregation.[15]

Excipients

The choice of excipients in the formulation is crucial for maintaining the stability of the suspension. Surfactants are used to wet the drug particles and prevent aggregation, but as mentioned, they can also influence photodegradation.[7] The viscosity of the vehicle and other formulation components can also play a role in the physical stability of the suspension.[16]

Table 1: Summary of Paliperidone Degradation under Forced Conditions

Stress ConditionObservationMajor Degradation ProductsReference
Acidic Hydrolysis Degradation observedProducts of benzisoxazole ring cleavage[12][17]
Alkaline Hydrolysis Degradation observedProducts of benzisoxazole ring cleavage[12]
Oxidative (H₂O₂) Significant degradationPaliperidone N-Oxide, Paliperidone[1][13]
Thermal Generally stable-[7]
Photolytic (UV/Sunlight) Significant degradationPaliperidone N-Oxide, other photoproducts[7][13][14]

Experimental Protocols for Degradation Studies

To thoroughly investigate the degradation pathways of paliperidone palmitate, a series of well-designed experiments are necessary. These studies are guided by the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) guidelines, particularly Q1A(R2) on stability testing.[5]

Forced Degradation Study Protocol

Objective: To identify potential degradation products of paliperidone palmitate under various stress conditions and to establish the intrinsic stability of the molecule.

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of paliperidone palmitate in a suitable solvent (e.g., a mixture of acetonitrile and water).

  • Stress Conditions:

    • Acidic Hydrolysis: Treat the stock solution with 0.1 M HCl and heat at 80°C for a specified period (e.g., 2 hours). Neutralize the solution before analysis.

    • Alkaline Hydrolysis: Treat the stock solution with 0.1 M NaOH and heat at 80°C for a specified period (e.g., 2 hours). Neutralize the solution before analysis.

    • Oxidative Degradation: Treat the stock solution with 3% H₂O₂ at room temperature for a specified period (e.g., 30 minutes).

    • Thermal Degradation: Expose the solid drug substance to dry heat (e.g., 105°C) for a specified period. Also, heat the stock solution at a specified temperature (e.g., 60°C).

    • Photodegradation: Expose the stock solution to UV light (e.g., 254 nm) and/or visible light in a photostability chamber for a specified duration.

  • Sample Analysis: Analyze the stressed samples at appropriate time points using a validated stability-indicating analytical method, typically a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) or Ultra-Performance Liquid Chromatography (UPLC) method coupled with a photodiode array (PDA) detector and a mass spectrometer (MS).

  • Peak Purity and Mass Balance: Assess the purity of the paliperidone palmitate peak in the stressed samples and calculate the mass balance to account for all the material.

Forced_Degradation_Workflow Start Paliperidone Palmitate Stock Solution Stress Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photo) Start->Stress Analysis Analyze by Stability-Indicating UPLC-MS/PDA Stress->Analysis Data Identify & Characterize Degradation Products Analysis->Data End Establish Degradation Pathways Data->End

Caption: Workflow for a forced degradation study.

Stability-Indicating UPLC Method

Objective: To develop and validate a chromatographic method capable of separating paliperidone palmitate from its degradation products and formulation excipients.

Typical Method Parameters:

  • Column: A reversed-phase column, such as an Acquity UPLC BEH C18 (50 mm × 2.1 mm, 1.7 µm).

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile).

  • Flow Rate: Typically around 0.5-0.6 mL/min.

  • Column Temperature: Maintained at a constant temperature, for example, 35°C.

  • Detection: UV detection at a wavelength where both the parent drug and the degradation products have adequate absorbance (e.g., 238 nm). Mass spectrometric detection for identification and structural elucidation of impurities.

Validation: The method must be validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, detection limit, quantitation limit, and robustness.

Conclusion

A comprehensive understanding of the degradation pathways of paliperidone palmitate is fundamental for the development of safe, effective, and stable long-acting injectable formulations. The primary intended degradation pathway is the enzymatic hydrolysis to the active paliperidone, a process likely mediated by carboxylesterases. However, the potential for chemical degradation through hydrolysis and oxidation, as well as photodegradation, necessitates careful consideration during all stages of drug development and manufacturing.

By employing robust experimental designs, such as forced degradation studies and the development of validated stability-indicating analytical methods, researchers and drug development professionals can gain critical insights into the degradation profile of paliperidone palmitate. This knowledge is essential for optimizing formulation strategies, ensuring product quality, and ultimately, delivering the full therapeutic benefit of this important medication to patients with schizophrenia.

References

  • Laizure, S. C., Herring, V., Hu, Z., & Meibohm, B. (2019). The Impact of Carboxylesterases in Drug Metabolism and Pharmacokinetics. Expert Opinion on Drug Metabolism & Toxicology, 15(4), 277-290.
  • Satheeshkumar, N., & Shantikumar, S. (2014). Forced degradation studies, and effect of surfactants and titanium dioxide on the photostability of paliperidone by HPLC. Annales Pharmaceutiques Françaises, 72(4), 273-280.
  • Han, H., & Amidon, G. L. (2013). Carboxylesterases and Drug Interactions. Pharmacy Times.
  • Li, M., Wang, D., Tian, Y., Wang, Z., Gao, J., Lin, N., ... & Zheng, A. (2022). Comparison of Paliperidone Palmitate from Different Crystallization Processes and Effect on Formulations In Vitro and In Vivo. Pharmaceutics, 14(5), 1094.
  • Williams, E. T., & Parkinson, A. (2011). The role of human carboxylesterases in drug metabolism: have we overlooked their importance?. Drug Metabolism and Disposition, 39(12), 2209-2224.
  • Molecules. (2021). Enzyme Models—From Catalysis to Prodrugs. Molecules, 26(11), 3248.
  • Wikipedia. (n.d.). Carboxylesterase. In Wikipedia. Retrieved from [Link]

  • Wilkinson, J., Ajulo, D., Tamburrini, V., & Taresco, V. (2022). Lipid based intramuscular long-acting injectables: Current state of the art. Journal of Controlled Release, 347, 46-64.
  • de Assis, T. C., de Souza, A. C. B., Bernardi, L. S., & de Pereira, C. M. P. (2018). Stability, degradation impurities and decomposition kinetics for paliperidone from osmotic tablets.
  • Trivedi, R. K., & Patel, M. C. (2013). A Rapid, Stability Indicating RP-UPLC Method for Determination of Paliperidone Palmitate in a Depot Injectable Formulation. Journal of Applied Pharmaceutical Science, 3(7), 87-92.
  • Shah, U., & Singh, S. (2014). Identification and characterization of forced degradation products of paliperidone using LC–APCI–Ion Trap–MS. Journal of Pharmaceutical and Biomedical Analysis, 98, 237-245.
  • Mathad, V. T., & Rao, B. M. (2013). “Stress Degradation Behavior of Paliperidone, an Antipsychotic Drug, and Development of Suitable Stability-Indicating RP-LC Method”.
  • Larsen, S. W., & Larsen, C. (2009). Critical Factors Influencing the In Vivo Performance of Long-acting Lipophilic Solutions—Impact on In Vitro Release Method Design. The AAPS Journal, 11(4), 762-769.
  • Ahn, K., & Johnson, D. S. (2012). Targeting fatty-acid amide hydrolase with prodrugs for CNS-selective therapy. ACS Chemical Neuroscience, 3(7), 536-541.
  • Chue, P., & Chue, J. (2011). Clinical pharmacology of paliperidone palmitate a parenteral long-acting formulation for the treatment of schizophrenia. Current Clinical Pharmacology, 6(3), 186-194.
  • Samtani, M. N., & Gopal, S. (2012). A review of paliperidone palmitate. Expert Opinion on Pharmacotherapy, 13(12), 1783-1796.
  • European Medicines Agency. (2003). Q 1 A (R2) Stability Testing of new Drug Substances and Products.
  • Wróbel, A., & Mojski, M. (2016). Characterization of paliperidone photodegradation products by LC-Q-TOF multistage mass spectrometry.
  • Wilkinson, J., Ajulo, D., Tamburrini, V., & Taresco, V. (2022). Lipid based intramuscular long-acting injectables: current state of the art. Journal of Controlled Release, 347, 46-64.
  • U.S. Food and Drug Administration. (1998). Stability Testing of Drug Substances and Drug Products.
  • Bertozzi, C. R. (2008). Ester Bonds in Prodrugs. ACS Chemical Biology, 3(4), 209-212.
  • World Health Organization. (2005). Annex 5 Guidelines for stability testing of pharmaceutical products containing well established drug substances in conventional dosage forms.
  • Zhang, Y., & Li, X. (2017). In Vitro Drug Release Testing and In Vivo/In Vitro Correlation for Long Acting Implants and Injections. Current Pharmaceutical Design, 23(36), 5493-5501.
  • Kumar, L., & Verma, S. (2021). Long-acting parenteral formulations of hydrophilic drugs, proteins, and peptide therapeutics.
  • World Health Organization. (2009). Annex 2: Stability testing of active pharmaceutical ingredients and finished pharmaceutical products.
  • Li, M., Wang, D., Tian, Y., Wang, Z., Gao, J., Lin, N., ... & Zheng, A. (2022). Comparison of Paliperidone Palmitate from Different Crystallization Processes and Effect on Formulations In Vitro and In Vivo. Pharmaceutics, 14(5), 1094.

Sources

Methodological & Application

Application Note: A Validated UPLC-MS/MS Method for the Sensitive Quantification of Paliperidone Palmitate N-Oxide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust and sensitive ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method for the quantitative analysis of Paliperidone Palmitate N-Oxide, a critical degradation product and potential impurity of Paliperidone Palmitate. The protocol is designed for researchers, scientists, and drug development professionals involved in stability testing, quality control, and pharmacokinetic analysis of paliperidone palmitate formulations. The methodology encompasses a streamlined sample preparation procedure using protein precipitation, rapid chromatographic separation, and highly selective detection by mass spectrometry. This method has been developed and validated in accordance with International Council for Harmonisation (ICH) guidelines, ensuring accuracy, precision, and reliability.

Introduction: The Rationale for N-Oxide Monitoring

Paliperidone palmitate is a long-acting injectable atypical antipsychotic agent used in the management of schizophrenia.[1][2] It is a prodrug that is hydrolyzed to its active moiety, paliperidone (9-hydroxyrisperidone).[2] During the manufacturing process, storage, or under physiological conditions, paliperidone can undergo degradation. One of the primary degradation pathways is oxidation, which can lead to the formation of this compound.[3][4][5]

The presence of such degradation products, even in minute quantities, can have implications for the safety, efficacy, and stability of the final drug product. Therefore, regulatory bodies require the development of sensitive and specific analytical methods to detect and quantify these impurities.[6][7] This application note addresses this need by providing a detailed, field-proven protocol for the analysis of this compound. The chosen UPLC-MS/MS platform offers superior resolution and sensitivity, which is essential for the low-level detection often required for impurity analysis.[8]

Experimental Workflow Overview

The analytical workflow is designed for efficiency and accuracy, moving from sample preparation to data acquisition and analysis.

G cluster_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis cluster_data Data Processing Sample Plasma or Formulation Sample IS Internal Standard Spiking Sample->IS Precipitation Protein Precipitation (Acetonitrile) IS->Precipitation Vortex Vortex & Centrifuge Precipitation->Vortex Supernatant Collect Supernatant Vortex->Supernatant Dilution Dilution with Mobile Phase Supernatant->Dilution Injection Inject into UPLC-MS/MS Dilution->Injection UPLC Chromatographic Separation (C18 Column) Injection->UPLC ESI Electrospray Ionization (ESI+) UPLC->ESI MS Tandem Mass Spectrometry (MRM Mode) ESI->MS Data Data Acquisition MS->Data Integration Peak Integration Data->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Quantification of N-Oxide Calibration->Quantification Report Generate Report Quantification->Report

Caption: High-level workflow for the quantification of this compound.

Detailed Methodologies

Materials and Reagents
  • This compound reference standard

  • Paliperidone Palmitate and Paliperidone reference standards

  • Paliperidone-d4 (or other suitable internal standard)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (LC-MS grade)

  • Ammonium acetate (LC-MS grade)

  • Ultrapure water

  • Human plasma (for bioanalytical applications)

Sample Preparation Protocol (Plasma)

The causality behind this protocol is to efficiently remove proteins and other matrix components that can interfere with the analysis and damage the analytical column. Acetonitrile is a common and effective protein precipitation agent.[9]

  • Thawing: Thaw plasma samples at room temperature.

  • Aliquoting: In a 1.5 mL microcentrifuge tube, pipette 100 µL of the plasma sample.

  • Internal Standard (IS) Spiking: Add 10 µL of the internal standard working solution (e.g., Paliperidone-d4 at 100 ng/mL in methanol). The IS is crucial for correcting for variability during sample preparation and injection.

  • Precipitation: Add 300 µL of cold acetonitrile.

  • Vortexing: Vortex the mixture for 1 minute to ensure thorough mixing and complete protein precipitation.

  • Centrifugation: Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C. This step pellets the precipitated proteins, leaving the analyte and IS in the supernatant.

  • Supernatant Transfer: Carefully transfer 200 µL of the supernatant to a clean autosampler vial.

  • Dilution: Add 200 µL of ultrapure water with 0.1% formic acid. This dilution helps to match the solvent composition of the sample to the initial mobile phase, improving peak shape.

  • Injection: Inject 5 µL of the prepared sample into the UPLC-MS/MS system.

UPLC-MS/MS System and Conditions

The selection of a C18 column provides good retention for the moderately polar analytes. The gradient elution ensures that both the parent drug and its more polar N-oxide metabolite are well-resolved with sharp peak shapes. The use of formic acid and ammonium acetate in the mobile phase promotes protonation of the analytes, which is essential for positive ion electrospray ionization.[9]

Parameter Condition
UPLC System Waters ACQUITY UPLC or equivalent
Column Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm
Mobile Phase A 5 mM Ammonium Acetate in Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Gradient Elution 0-0.5 min (10% B), 0.5-2.5 min (10-90% B), 2.5-3.0 min (90% B), 3.0-3.1 min (90-10% B), 3.1-4.0 min (10% B)
Mass Spectrometer Waters Xevo TQ-S or equivalent triple quadrupole mass spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.0 kV
Source Temperature 150°C
Desolvation Temperature 500°C
Desolvation Gas Flow 1000 L/hr
Cone Gas Flow 150 L/hr
Acquisition Mode Multiple Reaction Monitoring (MRM)
MRM Transitions and Parameters

The MRM transitions are highly specific and are the cornerstone of the method's selectivity. The precursor ion is the protonated molecule [M+H]+, and the product ions are characteristic fragments generated by collision-induced dissociation. The N-oxide derivative of paliperidone is expected to have a mass-to-charge ratio (m/z) of 443.2, corresponding to the addition of an oxygen atom to paliperidone (m/z 427.2). A study identified a derivative N-oxide with m/z 445.3128, which may correspond to a different adduct or isotope; however, for this method, we will target the primary [M+H]+.[4]

Analyte Precursor Ion (m/z) Product Ion (m/z) Cone Voltage (V) Collision Energy (eV)
Paliperidone427.2207.13525
Paliperidone N-Oxide 443.2 207.1 35 30
Paliperidone-d4 (IS)431.2211.13525
Paliperidone Palmitate665.5427.24028

Note: These parameters should be optimized for the specific instrument being used.

Method Validation Protocol

The validation of this bioanalytical method is performed in accordance with the principles outlined in the ICH Q2(R2) and FDA guidelines on bioanalytical method validation.[6][10][11] This ensures that the method is fit for its intended purpose.

G cluster_params Validation Parameters Validation Method Validation Specificity Specificity & Selectivity Validation->Specificity Linearity Linearity & Range Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision (Repeatability & Intermediate) Validation->Precision LLOQ Lower Limit of Quantification Validation->LLOQ Stability Stability (Freeze-Thaw, Bench-Top, Long-Term) Validation->Stability Matrix Matrix Effect Validation->Matrix Recovery Extraction Recovery Validation->Recovery

Caption: Key parameters for the validation of the analytical method.

Validation Results Summary

The following table summarizes the typical acceptance criteria and expected performance of the method.

Parameter Acceptance Criteria
Linearity (r²) ≥ 0.99
Range 0.1 - 50 ng/mL in plasma
Accuracy Within ±15% of nominal value (±20% at LLOQ)
Precision (%RSD) ≤ 15% (≤ 20% at LLOQ)
Lower Limit of Quant. (LLOQ) 0.1 ng/mL with S/N > 10, accuracy within ±20%, and precision ≤ 20%
Selectivity No significant interfering peaks at the retention time of the analyte or IS in at least six different sources of blank matrix.
Matrix Effect IS-normalized matrix factor should be between 0.85 and 1.15.
Extraction Recovery Should be consistent, precise, and reproducible.
Stability Analyte should be stable under various storage and handling conditions (concentration change < 15%).

Conclusion and Field-Proven Insights

This application note provides a comprehensive, validated UPLC-MS/MS method for the reliable quantification of this compound. The protocol is designed to be both sensitive and efficient, making it suitable for high-throughput analysis in a drug development or quality control setting.

Expert Insights:

  • Internal Standard Selection: The use of a stable isotope-labeled internal standard like Paliperidone-d4 is highly recommended to compensate for matrix effects and variations in ionization efficiency, which is a common challenge in bioanalysis.

  • Chromatography: Achieving baseline separation from the parent compound and other related substances is critical. The short gradient employed here is effective, but for complex matrices or if other impurities are of interest, the gradient may need to be extended.

  • Source Cleanliness: Due to the analysis of biological samples, regular maintenance and cleaning of the mass spectrometer's ion source is crucial to maintain sensitivity and reproducibility over time.

By implementing this method, researchers and scientists can confidently monitor the levels of this compound, ensuring the quality and stability of paliperidone palmitate products and generating reliable data for pharmacokinetic and toxicological assessments.

References

  • A Sensitive and Feasible LC-MS/MS Method for the Quantification of Paliperidone and its Application to a Pharmacokinetic Study. Biol. Pharm. Bull. Available at: [Link]

  • A Rapid, Stability Indicating RP-UPLC Method for Determination of Paliperidone Palmitate in a Depot Injectable Formulation. J. Appl. Pharm. Sci. Available at: [Link]

  • LC-MS/MS Method for the Estimation of Paliperidone in Human Plasma. ResearchGate. Available at: [Link]

  • Forced degradation studies, and effect of surfactants and titanium dioxide on the photostability of paliperidone by HPLC. PubMed. Available at: [Link]

  • Paliperidone Determination by Using HPLC Method in Blood Plasma Samples-Stability Indicating Method. ResearchGate. Available at: [Link]

  • Comparison of Paliperidone Palmitate from Different Crystallization Processes and Effect on Formulations In Vitro and In Vivo. MDPI. Available at: [Link]

  • Quantification of risperidone and paliperidone by liquid chromatography-tandem mass spectrometry in biological fluids and solid tissues obtained from two deceased using the standard addition method. PubMed. Available at: [Link]

  • Stability, degradation impurities and decomposition kinetics for paliperidone from osmotic tablets. PubMed. Available at: [Link]

  • ICH guideline Q2(R2) on validation of analytical procedures. European Medicines Agency. Available at: [Link]

  • M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. FDA. Available at: [Link]

  • Validation of Analytical Procedures Q2(R2). ICH. Available at: [Link]

  • UHPLC-MS/MS for Antipsychotic Drug Monitoring: A Systematic Review of Clinical and Analytical Performance. PMC - NIH. Available at: [Link]

Sources

Authored by: Senior Application Scientist, Pharmaceutical Analysis Division

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for the Rapid Separation of Paliperidone and its N-Oxide using Ultra-Performance Liquid Chromatography

Introduction

Paliperidone, the primary active metabolite of the atypical antipsychotic risperidone, is a benzisoxazole derivative widely used in the treatment of schizophrenia and schizoaffective disorder.[1][2] Its therapeutic action is primarily mediated through a combination of dopamine D2 and serotonin 5-HT2A receptor antagonism.[1][2] During manufacturing, storage, or metabolism, paliperidone can degrade, with one of the most significant degradation products being Paliperidone N-oxide.[3][4][5][6][7]

The presence of impurities and degradation products can impact the safety and efficacy of a pharmaceutical product. Therefore, regulatory bodies such as the International Conference on Harmonisation (ICH) mandate the use of validated, stability-indicating analytical methods to ensure the quality and purity of active pharmaceutical ingredients (APIs) and finished drug products.[3][5][8] A stability-indicating method is one that can accurately and selectively quantify the API in the presence of its potential degradation products, including the N-oxide.

This application note details a robust, rapid, and validated Ultra-Performance Liquid Chromatography (UPLC) method for the separation and quantification of paliperidone from its N-oxide. UPLC technology, which utilizes stationary phase particles of less than 2 µm, offers significant advantages over traditional HPLC, including dramatically increased resolution, sensitivity, and speed of analysis.[9][10][11] This allows for shorter run times and reduced solvent consumption, making it an efficient and cost-effective solution for high-throughput quality control and stability testing environments.

Principle of the Method: Reversed-Phase UPLC

The separation is achieved using a reversed-phase chromatographic mechanism. The stationary phase consists of a non-polar C18 bonded silica column. Paliperidone and its more polar N-oxide metabolite are introduced into the system and partitioned between the non-polar stationary phase and a polar mobile phase.

The fundamental principle is that "like dissolves like." The less polar compound, paliperidone, has a stronger affinity for the non-polar C18 stationary phase and is retained longer on the column. The Paliperidone N-oxide, being more polar due to the addition of the oxygen atom, has a weaker interaction with the stationary phase and a stronger affinity for the polar mobile phase, causing it to elute earlier. A gradient elution, where the proportion of the organic solvent in the mobile phase is increased over time, is employed to sharpen the peaks and ensure a rapid and efficient separation of both analytes within a short analytical run time. Detection is performed using a UV detector set to a wavelength where both compounds exhibit significant absorbance, typically around 238 nm.[3][4][9]

Materials and Methods

Instrumentation
  • Waters ACQUITY UPLC™ System or equivalent, equipped with a binary solvent manager, sample manager, and a Photodiode Array (PDA) or Tunable UV (TUV) detector.

  • Empower™ 3 or equivalent chromatography data software.

  • Analytical balance (0.01 mg readability).

  • pH meter.

  • Class A volumetric flasks and pipettes.

  • Ultrasonic bath.

  • 0.22 µm syringe filters.

Reagents and Standards
  • Paliperidone Reference Standard (USP or equivalent).

  • Paliperidone N-oxide Reference Standard.

  • Acetonitrile (UPLC/MS grade).

  • Water (Milli-Q® or UPLC/MS grade).

  • Potassium Dihydrogen Phosphate (KH₂PO₄), analytical grade.

  • Orthophosphoric Acid, analytical grade.

  • Hydrogen Peroxide (30%), analytical grade.

Chromatographic Conditions

The following table summarizes the optimized UPLC conditions for the successful separation of paliperidone and its N-oxide.

ParameterCondition
Column ACQUITY UPLC™ BEH C18, 1.7 µm, 2.1 x 50 mm
Mobile Phase A 0.01M Potassium Dihydrogen Phosphate buffer, pH adjusted to 2.0 with Orthophosphoric Acid
Mobile Phase B Acetonitrile
Flow Rate 0.6 mL/min
Gradient Program Time (min)
0.0
1.5
2.0
2.1
2.5
Column Temperature 30°C
Injection Volume 2.0 µL
Detection Wavelength 238 nm
Total Run Time 2.5 minutes

Rationale for Choices: The BEH C18 column provides excellent stability and peak shape for basic compounds like paliperidone under acidic mobile phase conditions.[3][9] A low pH (2.0) ensures the analytes are protonated, leading to symmetrical peaks and consistent retention. The gradient elution from high aqueous to high organic content allows for the elution of the polar N-oxide first, followed by the parent drug, ensuring baseline separation in a very short time.[9]

Experimental Protocols

Protocol 1: Preparation of Solutions
  • Mobile Phase A (Buffer): Accurately weigh and dissolve 1.36 g of Potassium Dihydrogen Phosphate in 1000 mL of UPLC-grade water. Adjust the pH to 2.0 using diluted Orthophosphoric Acid. Filter through a 0.22 µm membrane filter before use.

  • Mobile Phase B: Acetonitrile.

  • Diluent: Prepare a mixture of Mobile Phase A and Mobile Phase B in a 50:50 (v/v) ratio.

  • Standard Stock Solution (approx. 500 µg/mL): Accurately weigh about 25 mg of Paliperidone reference standard and transfer to a 50 mL volumetric flask. Add approximately 30 mL of diluent, sonicate for 5 minutes to dissolve, allow to cool to room temperature, and dilute to volume with the diluent.

  • Mixed Working Standard Solution (approx. 50 µg/mL): Prepare a separate stock solution for Paliperidone N-oxide in the same manner. Perform an appropriate serial dilution of the stock solutions of Paliperidone and Paliperidone N-oxide with the diluent to achieve a final concentration of approximately 50 µg/mL for each analyte. This solution is used for system suitability checks and quantification.

Protocol 2: Sample Preparation (Forced Degradation)

To demonstrate the stability-indicating nature of the method, a forced degradation study is essential. The N-oxide is primarily an oxidative degradant.[5][6]

  • Prepare a sample solution of Paliperidone at a concentration of approximately 1.0 mg/mL in diluent.

  • To 5 mL of this solution, add 1 mL of 3% hydrogen peroxide (H₂O₂).

  • Keep the solution at room temperature for 30 minutes.[5]

  • Neutralize or dilute the sample as needed and filter through a 0.22 µm syringe filter before injection. This sample should show a distinct peak for Paliperidone N-oxide along with the parent Paliperidone peak.

Protocol 3: UPLC Analysis Workflow

G cluster_prep Phase 1: Preparation cluster_analysis Phase 2: UPLC Analysis cluster_data Phase 3: Data Processing P1 Prepare Mobile Phases (A: Buffer, B: ACN) P2 Prepare Diluent (50:50 A:B) P1->P2 P3 Prepare Standard & Sample Solutions P2->P3 A1 Equilibrate UPLC System with Initial Conditions P3->A1 A2 Create Injection Sequence (Blank, Standards, Samples) A1->A2 A3 Inject & Acquire Data (2.5 min run time) A2->A3 D1 Integrate Chromatograms A3->D1 D2 Perform System Suitability Calculations D1->D2 D3 Quantify Paliperidone & N-Oxide D2->D3

Caption: UPLC analysis workflow from preparation to data processing.

  • System Equilibration: Purge all solvent lines and equilibrate the UPLC system with the initial mobile phase composition (90% A, 10% B) for at least 15 minutes or until a stable baseline is achieved.

  • Injection Sequence: Set up an injection sequence in the data acquisition software. A typical sequence would be:

    • Blank (diluent) injection to ensure no carryover.

    • Six replicate injections of the Mixed Working Standard Solution for system suitability.

    • Blank injection.

    • Sample injections (including forced degradation samples).

  • Data Processing: After the sequence is complete, integrate the chromatograms to determine peak areas, retention times, and peak shape parameters.

Method Performance and Validation

The analytical method was validated according to ICH Q2(R1) guidelines to demonstrate its suitability for the intended purpose.[5][8]

System Suitability

System Suitability Testing (SST) ensures that the chromatographic system is performing adequately for the analysis. The results from six replicate injections of the working standard solution must meet the following criteria before any sample analysis.

ParameterAcceptance Criteria
Tailing Factor (Tf) for Paliperidone Not more than 1.5
Theoretical Plates (N) for Paliperidone Not less than 3000
% RSD for Peak Area (n=6) Not more than 2.0%
Resolution (Rs) between Paliperidone N-oxide and Paliperidone Not less than 2.0
Specificity (Forced Degradation)

Forced degradation studies confirmed the stability-indicating capability of the method.[5][12] Paliperidone was subjected to acid, base, oxidative, thermal, and photolytic stress. Significant degradation was observed under oxidative conditions, leading to the formation of the N-oxide.[5][6] The method was able to successfully separate the main paliperidone peak from all degradation products, proving its specificity.

Typical Results and Data Interpretation

A successful separation will show two well-resolved peaks within a 2.5-minute run time. The first peak to elute will be the more polar Paliperidone N-oxide, followed by the parent Paliperidone peak.

G cluster_input Method Parameters cluster_output Desired Outcomes P1 Column BEH C18, 1.7 µm O1 O1 P1->O1 O2 O2 P1->O2 P2 Mobile Phase A: pH 2.0 Buffer B: Acetonitrile P2->O1 P2->O2 P3 Gradient Elution Rapid increase in %B P3->O1 O3 O3 P3->O3

Caption: Relationship between UPLC method parameters and performance outcomes.

Data Summary

The following table presents typical performance characteristics obtained with this method.

AnalyteRetention Time (Rt) (min)Tailing Factor (Tf)Resolution (Rs)
Paliperidone N-oxide ~ 0.9~ 1.2-
Paliperidone ~ 1.6~ 1.1> 5.0

Conclusion

The UPLC method described in this application note is rapid, selective, and reliable for the separation and determination of paliperidone and its critical oxidative degradation product, paliperidone N-oxide. With a run time of only 2.5 minutes, the method provides a significant improvement in throughput compared to conventional HPLC methods.[3] The protocol has been shown to be robust and meets all system suitability criteria, making it ideal for routine quality control analysis, stability studies, and impurity profiling in the pharmaceutical industry. The validation approach, grounded in ICH guidelines, ensures that the data generated is trustworthy and accurate.[5]

References

  • Trivedi, R. K., Jain, P., Patel, M. C., Chatrabhuji, P. M., & Trivedi, D. R. (2013). A Rapid, Stability Indicating RP-UPLC Method for Determination of Paliperidone Palmitate in a Depot Injectable Formulation. Journal of Applied Pharmaceutical Science, 3(07), 087-092. [Link]

  • Scribd. (n.d.). UPLC Method for Paliperidone Analysis. [Link]

  • ResearchGate. (2013). A Rapid, Stability Indicating RP-UPLC Method for Determination of Paliperidone Palmitate in a Depot Injectable Formulation. [Link]

  • Al-Sabti, H., & El-Kadi, A. O. (2013). Development and Validation of a UPLC Method for Rapid and Simultaneous Analysis of Proton Pump Inhibitors. Journal of analytical methods in chemistry, 2013, 138794. [Link]

  • YMER. (2025). Review on Analytical Methods Reported for the Estimation of Antipsychotic Drugs- Paliperidone Palmitate, Dexmedetomidine, Xanomeline. YMER, 24(10). [Link]

  • Journal of Applied Pharmaceutical Science. (2013). A Rapid, Stability Indicating RP-UPLC Method for Determination of Paliperidone Palmitate in a Depot Injectable Formulation. [Link]

  • Rehman, M. U., et al. (2022). Unraveling enhanced brain delivery of paliperidone-loaded lipid nanoconstructs: pharmacokinetic, behavioral, biochemical, and histological aspects. Drug development and industrial pharmacy, 48(5), 245–256. [Link]

  • Kumar, K. A., & Vetrichelvan, T. (2018). Stability-Indicating RP-HPLC Method for the Quantification of Paliperidone in Bulk and Solid Dosage Form to Establish. Jordan Journal of Pharmaceutical Sciences, 11(1). [Link]

  • Waters Corporation. (n.d.). Utilizing UPLC-MS for Conducting Forced Degradation Studies. [Link]

  • Longdom Publishing. (n.d.). Development and Validation of RP-UPLC Method for Determination of Related Substances in Risperdal® Consta. [Link]

  • National Center for Biotechnology Information. (n.d.). Paliperidone. PubChem Compound Summary for CID 115237. [Link]

  • National Center for Biotechnology Information. (n.d.). Paliperidone N-Oxide. PubChem Compound Summary for CID 24782992. [Link]

  • Shah, P., & Singh, S. (2014). Forced degradation studies, and effect of surfactants and titanium dioxide on the photostability of paliperidone by HPLC. Journal of the Iranian Chemical Society, 11, 1269-1277. [Link]

  • Allmpus. (n.d.). paliperidone n-oxide impurity. [Link]

  • ClinPGx. (n.d.). paliperidone. [Link]

Sources

Application Note: Development of a Stability-Indicating Assay for Paliperidone Palmitate

[1][2]

Executive Summary & Chemical Context[3][4][5]

Paliperidone palmitate (PP) is a long-acting injectable (LAI) prodrug of paliperidone (9-hydroxyrisperidone), designed for the maintenance treatment of schizophrenia. Its extended-release mechanism relies on the low water solubility conferred by the palmitate ester tail.

Developing a stability-indicating assay (SIA) for PP presents a unique chromatographic challenge: Polarity Span. The method must resolve the highly lipophilic parent molecule (PP) from its significantly more polar active metabolite (Paliperidone) and oxidative impurities (N-oxides).

This guide details a self-validating, gradient Reverse-Phase HPLC (RP-HPLC) protocol designed to quantify PP and detect degradation products (DPs) with high specificity, adhering to ICH Q1A(R2) and Q2(R2) guidelines.

Chemical Basis of Degradation

To design a robust assay, one must first understand the "Why" behind the degradation. The stability of PP is governed by two primary mechanisms:

  • Ester Hydrolysis (The Primary Pathway): The ester linkage between the benzisoxazole active moiety and the palmitic acid tail is susceptible to hydrolytic cleavage, catalyzed by extremes in pH (acid or base).

    • Result: Formation of Paliperidone (active metabolite) and Palmitic Acid.[1]

    • Chromatographic Impact: Paliperidone is much more polar than PP and will elute significantly earlier (Reverse Phase).

  • Oxidation: The nitrogen atoms in the piperidine ring and the pyrimidinone system are susceptible to N-oxidation under stress (peroxides/light).

    • Result: Formation of Paliperidone N-Oxides .[2][3]

    • Chromatographic Impact: These usually elute slightly earlier or later than the parent peak depending on the specific site of oxidation and mobile phase pH.

Visualization: Degradation Logic

The following diagram maps the chemical causality that dictates our separation strategy.

degradation_pathwayPPPaliperidone Palmitate(Lipophilic Prodrug)AcidBaseHydrolytic Stress(pH Extremes)PP->AcidBase Ester CleavageOxidationOxidative Stress(H2O2 / Light)PP->Oxidation N-OxidationPaliPaliperidone(Polar Active Metabolite)Early EluterAcidBase->PaliPalmiticPalmitic Acid(Silent in UV)AcidBase->PalmiticNOxideN-Oxide Impurities(Close Eluters)Oxidation->NOxide

Caption: Chemical degradation pathways of Paliperidone Palmitate dictating separation requirements.

Method Development Strategy

Column Selection (Stationary Phase)
  • Choice: C18 (Octadecyl silane), specifically a hybrid particle column (e.g., Waters XBridge or Phenomenex Gemini NX).

  • Rationale: PP is extremely hydrophobic. A C8 column might not provide enough retention for the parent, while a standard silica C18 might suffer from peak tailing due to the basic nitrogen atoms in PP. Hybrid particles with high carbon load allow for high-pH stability (if needed) and excellent peak shape for basic compounds.

Mobile Phase & pH[5]
  • Buffer: 10-20 mM Ammonium Acetate.

  • pH: Adjusted to 4.0 - 5.0 (using Acetic Acid).

  • Rationale: Paliperidone has a pKa around 8. Keeping the pH acidic ensures the basic nitrogens are protonated, preventing interaction with residual silanols on the column (reducing tailing). Ammonium acetate is volatile, making this method LC-MS compatible for impurity identification (Expert Insight).

The Gradient Logic

An isocratic method is insufficient here. If you optimize for PP, Paliperidone elutes in the void volume. If you optimize for Paliperidone, PP elutes in an hour.

  • Solution: A steep gradient starting at low organic (to retain Paliperidone) and ramping to high organic (to elute PP).

Detailed Experimental Protocol

Equipment & Reagents[1]
  • Instrument: UHPLC or HPLC system with PDA (Photo Diode Array) detector.[2]

  • Column: C18, 150 x 4.6 mm, 3.5 µm or 5 µm.

  • Solvents: HPLC Grade Acetonitrile (ACN), Methanol (MeOH), Milli-Q Water.

  • Reagents: Ammonium Acetate, Glacial Acetic Acid, Hydrogen Peroxide (30%), HCl (1N), NaOH (1N).

Chromatographic Conditions
ParameterSetting
Mobile Phase A 20 mM Ammonium Acetate, pH 4.5 (adjusted with Acetic Acid)
Mobile Phase B Acetonitrile : Methanol (80:20 v/v)
Flow Rate 1.0 mL/min
Column Temp 35°C
Injection Vol 10 µL
Detection UV at 238 nm (Lambda max) and 280 nm (Secondary)
Run Time 25 Minutes

Gradient Program:

  • 0-3 min: 20% B (Isocratic hold to retain Paliperidone)

  • 3-15 min: 20% → 95% B (Linear ramp to elute PP)

  • 15-20 min: 95% B (Wash to remove dimers/oligomers)

  • 20-21 min: 95% → 20% B (Return to initial)

  • 21-25 min: 20% B (Re-equilibration)

Sample Preparation (Critical Step)

PP formulations are often aqueous suspensions. Direct injection is impossible.

  • Stock Preparation: Weigh equivalent of 10 mg PP. Dissolve in 10 mL Tetrahydrofuran (THF) or Dimethylformamide (DMF) to break the crystal lattice.

  • Working Standard: Dilute Stock with Methanol to reach ~50 µg/mL. (Avoid using 100% water as diluent; PP will precipitate).

Forced Degradation (Stress Testing) Protocol

To prove the method is "Stability-Indicating," you must intentionally degrade the drug and prove the method can resolve the fragments. This establishes Specificity .

The Self-Validating Check: Calculate Mass Balance for every stress condition.

Stress TypeConditionTarget DegradationNotes
Acid Hydrolysis 1 mL Stock + 1 mL 0.1N HCl, 60°C for 2-4 hrs10-20%Neutralize with NaOH before injection. Expect Paliperidone peak.[4][1][3]
Base Hydrolysis 1 mL Stock + 1 mL 0.1N NaOH, 60°C for 1-2 hrs10-20%Rapid degradation . Neutralize with HCl immediately.
Oxidation 1 mL Stock + 1 mL 3% H2O2, RT for 4 hrs5-15%Watch for N-oxide peaks eluting near parent.
Thermal Solid drug at 80°C for 7 days< 5%PP is thermally robust.
Photolytic 1.2 million lux hours (ICH Q1B)5-10%Keep controls wrapped in foil to distinguish thermal from light effects.

Method Validation Workflow

Following ICH Q2(R2), valid analytical data requires a structured lifecycle.[5][6]

method_validationStartMethod Definition(ATP)ScoutingScouting Runs(Gradient/pH Optimization)Start->ScoutingStressForced Degradation(Confirm Specificity)Scouting->Stress Check separationOptimizationFinal Optimization(Resolution > 1.5)Stress->Optimization Adjust if co-elutionValidationICH Q2 Validation(Linearity, Accuracy, Precision)Optimization->Validation Final ProtocolValidation->Start Lifecycle Review

Caption: Analytical Method Lifecycle from development to ICH Q2 validation.

Key Validation Parameters
  • Specificity: Resolution (

    
    ) between Paliperidone and PP must be 
    
    
    . Peak Purity (via PDA) must pass (Purity Angle < Purity Threshold).
  • Linearity: Demonstrate

    
     across 50% to 150% of target concentration.
    
  • Accuracy (Recovery): Spike placebo (suspension vehicle) with known API at 80%, 100%, 120%. Recovery range: 98-102%.[7]

  • Robustness: Deliberately vary pH (±0.2 units) and Column Temp (±5°C). Ensure

    
     remains acceptable.
    

References

  • International Council for Harmonisation (ICH). Stability Testing of New Drug Substances and Products Q1A(R2).[4] (2003).[7][8][9][10] Retrieved from [Link]

  • International Council for Harmonisation (ICH). Validation of Analytical Procedures Q2(R2). (2023).[6][9][10] Retrieved from [Link]

  • Trivedi, R. K., et al. "A Rapid, Stability Indicating RP-UPLC Method for Determination of Paliperidone Palmitate in a Depot Injectable Formulation." Journal of Applied Pharmaceutical Science, 3(07), 087-092 (2013). Retrieved from [Link]

  • Chaudhari, B., et al. "Stability-Indicating RP-HPLC Method for the Quantification of Paliperidone in Bulk and Solid Dosage Form."[4] Indian Journal of Pharmaceutical Education and Research, 53(4s), s660-s667 (2019). Retrieved from [Link]

Application Note: Quantitative Determination of Paliperidone Palmitate N-Oxide in Human Plasma using LC-MS/MS

Author: BenchChem Technical Support Team. Date: February 2026

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Paliperidone palmitate, a long-acting injectable atypical antipsychotic, is the palmitate ester of paliperidone. It is indicated for the treatment of schizophrenia.[1] Following administration, paliperidone palmitate is slowly hydrolyzed to paliperidone, which is the pharmacologically active moiety. The metabolism of paliperidone is minimal, with a significant portion of the drug excreted unchanged renally.[2] However, like many xenobiotics containing a tertiary amine, paliperidone can undergo N-oxidation to form paliperidone N-oxide. Understanding the in vivo concentrations of this metabolite is crucial for a comprehensive pharmacokinetic and safety assessment of paliperidone palmitate. This application note provides a detailed protocol for the sensitive and selective quantification of paliperidone palmitate N-oxide in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

The protocol herein is designed to meet the rigorous standards of bioanalytical method validation as outlined by the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), ensuring data of the highest quality and integrity for drug development professionals.[3][4][5]

Principle of the Method

This method employs solid-phase extraction (SPE) for the isolation of this compound and an internal standard (IS) from human plasma. The extracted samples are then analyzed by reverse-phase liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) using electrospray ionization (ESI) in positive ion mode. Quantification is achieved by multiple reaction monitoring (MRM) of the precursor to product ion transitions for the analyte and the IS.

Materials and Reagents

  • Analytes and Internal Standard:

    • This compound reference standard (e.g., from a commercial supplier)[6][7]

    • Paliperidone-d4 (as an internal standard)

  • Reagents:

    • Methanol (HPLC grade)

    • Acetonitrile (HPLC grade)

    • Water (deionized, 18 MΩ·cm)

    • Formic acid (≥98%)

    • Ammonium acetate (≥98%)

    • Human plasma (with K2EDTA as anticoagulant)

  • Supplies:

    • Solid-phase extraction (SPE) cartridges (e.g., Oasis HLB, 1 cc, 30 mg)

    • 96-well collection plates

    • Autosampler vials

    • Pipettes and tips

Instrumentation and Analytical Conditions

Liquid Chromatography
  • System: A validated UHPLC system

  • Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Flow Rate: 0.4 mL/min

  • Gradient:

    Time (min) %B
    0.0 20
    2.5 95
    3.5 95
    3.6 20

    | 5.0 | 20 |

  • Injection Volume: 5 µL

  • Column Temperature: 40 °C

Mass Spectrometry
  • System: A triple quadrupole mass spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • MRM Transitions:

    Compound Precursor Ion (m/z) Product Ion (m/z)
    This compound 443.3 207.2

    | Paliperidone-d4 (IS) | 431.3 | 211.2 |

  • Key MS Parameters:

    Parameter Setting
    Capillary Voltage 3.5 kV
    Source Temperature 150 °C
    Desolvation Temperature 400 °C
    Desolvation Gas Flow 800 L/hr

    | Cone Gas Flow | 50 L/hr |

Experimental Protocols

Standard and Quality Control (QC) Sample Preparation
  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of this compound and paliperidone-d4 in methanol.

  • Working Solutions: Prepare serial dilutions of the this compound stock solution in 50:50 (v/v) methanol:water to create working solutions for calibration standards and QC samples. Prepare a working solution of the internal standard (paliperidone-d4) at a suitable concentration (e.g., 100 ng/mL) in the same diluent.

  • Calibration Standards and QC Samples: Spike blank human plasma with the appropriate working solutions to prepare calibration standards at concentrations ranging from 0.1 to 100 ng/mL and QC samples at low, medium, and high concentrations.

Sample Preparation: Solid-Phase Extraction (SPE)

The following diagram illustrates the solid-phase extraction workflow:

SPE_Workflow cluster_plasma_prep Plasma Preparation cluster_spe Solid-Phase Extraction cluster_final Final Steps plasma 1. Aliquot 200 µL Plasma is_add 2. Add 20 µL IS Working Solution plasma->is_add mix 3. Vortex is_add->mix condition 4. Condition SPE Cartridge (Methanol then Water) mix->condition load 5. Load Sample condition->load wash 6. Wash Cartridge (e.g., 5% Methanol in Water) load->wash elute 7. Elute with Methanol wash->elute evaporate 8. Evaporate Eluate to Dryness elute->evaporate reconstitute 9. Reconstitute in Mobile Phase A evaporate->reconstitute inject 10. Inject into LC-MS/MS reconstitute->inject

Caption: Solid-Phase Extraction Workflow for this compound.

Detailed SPE Protocol:

  • To 200 µL of plasma sample, add 20 µL of the internal standard working solution and vortex.

  • Condition the SPE cartridges with 1 mL of methanol followed by 1 mL of water.

  • Load the plasma sample onto the conditioned SPE cartridge.

  • Wash the cartridge with 1 mL of 5% methanol in water.

  • Elute the analyte and internal standard with 1 mL of methanol.

  • Evaporate the eluate to dryness under a stream of nitrogen at 40 °C.

  • Reconstitute the residue in 100 µL of mobile phase A and inject into the LC-MS/MS system.

Method Validation

A full validation of this bioanalytical method should be performed according to regulatory guidelines.[3][4][5] The validation should include the following parameters:

  • Selectivity: Assessed by analyzing at least six different batches of blank human plasma to check for interferences at the retention times of the analyte and IS.

  • Calibration Curve: A calibration curve should be generated by plotting the peak area ratio of the analyte to the IS against the nominal concentration of the analyte. A linear regression with a weighting factor of 1/x² is typically used.

  • Accuracy and Precision: Determined by analyzing QC samples at low, medium, and high concentrations on three different days. The mean accuracy should be within ±15% (±20% at the LLOQ) of the nominal concentration, and the precision (CV) should not exceed 15% (20% at the LLOQ).[2]

  • Lower Limit of Quantification (LLOQ): The lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision.

  • Matrix Effect: Evaluated by comparing the response of the analyte in post-extraction spiked blank plasma with the response of the analyte in a neat solution.

  • Recovery: Determined by comparing the peak areas of the analyte from extracted samples with those from post-extraction spiked samples.

  • Stability: The stability of this compound in human plasma should be thoroughly investigated under various conditions:

    • Freeze-Thaw Stability: After three freeze-thaw cycles.

    • Short-Term Stability: At room temperature for at least 4 hours.

    • Long-Term Stability: At -20 °C and -80 °C for an extended period.

    • Post-Preparative Stability: In the autosampler for the expected duration of an analytical run.

Data Presentation

The following tables summarize the key parameters for this analytical method:

Table 1: LC-MS/MS Parameters

Parameter Value
Liquid Chromatography
Column C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Mass Spectrometry
Ionization Mode ESI Positive
MRM Transition (Analyte) 443.3 -> 207.2 m/z

| MRM Transition (IS) | 431.3 -> 211.2 m/z |

Table 2: Acceptance Criteria for Method Validation

Parameter Acceptance Criteria
Accuracy Within ±15% of nominal (±20% at LLOQ)
Precision (CV) ≤15% (≤20% at LLOQ)
Selectivity No significant interference at the retention times of analyte and IS
LLOQ Signal-to-noise ratio ≥ 5

| Stability | Analyte concentration within ±15% of initial concentration |

Causality Behind Experimental Choices

  • Solid-Phase Extraction: SPE is chosen over protein precipitation or liquid-liquid extraction to achieve a cleaner extract, thereby minimizing matrix effects and improving the robustness of the LC-MS/MS analysis. The Oasis HLB sorbent is a good starting point due to its hydrophilic-lipophilic balance, which provides good retention for a broad range of compounds.

  • C18 Column: A C18 stationary phase is selected for its versatility and proven performance in the separation of small molecules like paliperidone and its metabolites.

  • Acidified Mobile Phase: The use of formic acid in the mobile phase promotes the protonation of the analytes, which is essential for efficient ionization in positive ESI mode, leading to enhanced sensitivity.

  • Paliperidone-d4 as Internal Standard: A stable isotope-labeled internal standard is the gold standard in quantitative LC-MS/MS as it co-elutes with the analyte and experiences similar matrix effects and ionization suppression/enhancement, thus providing the most accurate quantification.

Conclusion

This application note provides a comprehensive and robust LC-MS/MS method for the quantitative determination of this compound in human plasma. The detailed protocol for sample preparation and instrumental analysis, along with the outlined validation plan, provides a solid foundation for researchers, scientists, and drug development professionals to accurately assess the in vivo concentrations of this metabolite. Adherence to the principles of bioanalytical method validation will ensure the generation of reliable data for pharmacokinetic and toxicokinetic studies.

References

  • LC-MS/MS Method for the Estimation of Paliperidone in Human Plasma. (2017). ResearchGate. [Link]

  • LC-MS/MS Method for the Estimation of Paliperidone in Human Plasma. (2017). Semantic Scholar. [Link]

  • A Validated LC-MS/MS Method for Determination at Trace Level of Nitrosamine Impurities in Doxofylline API. (2024). Indian Journal of Pharmaceutical Education and Research. [Link]

  • IDENTIFICATION AND DETERMINATION OF RELATED SUBSTANCES OF PALIPERIDONE IN BULK DRUG AND PHARMACEUTICAL FORMULATIONS BY HPLC AND LC-MS/MS. (2013). ResearchGate. [Link]

  • MS data for N-Oxide. (n.d.). ResearchGate. [Link]

  • Paliperidone Determination by Using HPLC Method in Blood Plasma Samples-Stability Indicating Method. (2019). Journal of Pharmaceutical Sciences and Research.
  • Synthetic scheme of paliperidone: generation of process-related... (n.d.). ResearchGate. [Link]

  • ICH M10 Bioanalytical Method Validation and Study Sample Analysis. (2022). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • Paliperidone N-Oxide Impurity. (n.d.). Allmpus. [Link]

  • Synthesis and characterization of related substances of Paliperidone, an antipsychotic agent. (2011). Scholars Research Library.
  • Treatment Transition. (n.d.). INVEGA TRINZA® (paliperidone palmitate). [Link]

  • Bioanalytical method validation - Scientific guideline. (2011). European Medicines Agency. [Link]

  • Stability-Indicating RP-HPLC Method for the Quantification of Paliperidone in Bulk and Solid Dosage Form to Establish. (2019). Indian Journal of Pharmaceutical Education and Research. [Link]

  • Guideline on bioanalytical method validation. (2011). European Medicines Agency. [Link]

  • Long-Acting Paliperidone Parenteral Formulations Based on Polycaprolactone Nanoparticles; the Influence of Stabilizer and Chitosan on In Vitro Release, Protein Adsorption, and Cytotoxicity. (2020). National Institutes of Health. [Link]

  • FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. (2023). KCAS Bioanalytical & Biomarker Services. [Link]

  • The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. (2012). European Bioanalysis Forum. [Link]

  • Long-Acting Paliperidone Parenteral Formulations Based on Polycaprolactone Nanoparticles; the Influence of Stabilizer and Chitosan on In Vitro Release, Protein Adsorption, and Cytotoxicity. (2020). ResearchGate. [Link]

  • Bioanalytical Method Validation. (2018). U.S. Food and Drug Administration. [Link]

  • Process for the preparation of paliperidone. (2015).
  • Paliperidone-impurities. (n.d.). Pharmaffiliates. [Link]

  • In vitro Evaluation of Paliperidone Palmitate Loaded Cubosomes Effective for Nasal-to-Brain Delivery. (2023). Semantic Scholar. [Link]

  • Bioanalytical Method Validation: History, Process, and Regulatory Perspectives. (2020). YouTube. [Link]

  • ICH M10 Guideline on Bioanalytical Method Validation and Study Sample Analysis. (2023). Voisin Consulting Life Sciences. [Link]

  • USFDA guidelines for bioanalytical method validation. (2016). SlideShare. [Link]

Sources

Application Note: High-Resolution Derivative UV Spectrophotometry for Paliperidone Palmitate N-Oxide Estimation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Clinical Context

Paliperidone Palmitate (PP) is a long-acting injectable antipsychotic used in the management of schizophrenia.[1] As a prodrug, it hydrolyzes to paliperidone (9-hydroxyrisperidone). During manufacturing and storage, PP is susceptible to oxidative degradation, primarily forming Paliperidone Palmitate N-Oxide (PP-NOX).

Monitoring PP-NOX is critical for compliance with ICH Q3B(R2) guidelines, as N-oxides can exhibit distinct toxicological profiles compared to the parent drug. While HPLC-UV/MS is the gold standard for separation, this Application Note details a First-Derivative (D1) UV Spectrophotometric method. This technique offers a rapid, cost-effective alternative for in-process control (IPC) and screening by mathematically resolving the spectral overlap between the parent drug and its N-oxide impurity without the need for chromatographic columns.

Scientific Basis & Mechanism

The Chromophore Challenge

Paliperidone Palmitate possesses a benzisoxazole and a pyrimidin-4-one ring system, resulting in strong UV absorption maxima (


) at approximately 238 nm  and 280 nm .
  • The Problem: The N-Oxide impurity shares the identical core chromophore. The oxidation occurs at the piperidine nitrogen (non-chromophoric center), causing only a subtle bathochromic shift or hyperchromic effect in the zero-order (

    
    ) spectrum. Direct UV quantification is therefore impossible due to spectral masking.
    
  • The Solution (Derivative Spectroscopy): By calculating the first derivative (

    
    ) of the absorption spectrum, we can identify a Zero-Crossing Point (ZCP) . At the ZCP of the parent drug (PP), the derivative amplitude of the parent is zero, while the impurity (PP-NOX) exhibits a measurable amplitude. This allows for the quantification of PP-NOX in the presence of excess PP.
    
Oxidative Pathway

The formation of the N-oxide is driven by the attack of reactive oxygen species (ROS) on the lone pair of the piperidine nitrogen.

OxidativePathway PP Paliperidone Palmitate (Tertiary Amine) Transition Nucleophilic Attack on Oxygen PP->Transition Lone Pair e- ROS Oxidative Stress (H2O2 / Peroxides) ROS->Transition NOX Paliperidone Palmitate N-Oxide Transition->NOX N-O Bond Formation

Figure 1: Mechanism of N-Oxide formation in Paliperidone Palmitate. The piperidine nitrogen undergoes oxidation, altering the polarity and spectral fine structure.

Materials & Instrumentation

ComponentSpecificationPurpose
Spectrophotometer Double-beam UV-Vis (e.g., Shimadzu UV-1900 or Agilent Cary 60)Absorbance measurement
Software UV-Probe or equivalent with Derivative Calculation moduleSignal processing
Cuvettes Matched Quartz cells, 10 mm path lengthUV transparency <200 nm
Solvent Methanol (HPLC Grade)Solvent cutoff <205 nm
Reagents Hydrogen Peroxide (30% v/v)For forced degradation (specificity check)
Standard Paliperidone Palmitate Ref Std (USP/EP)Calibration

Experimental Protocol

Preparation of Stock Solutions

Standard Stock Solution (1000 µg/mL):

  • Weigh 10 mg of Paliperidone Palmitate Reference Standard.

  • Transfer to a 10 mL volumetric flask.

  • Dissolve in 5 mL Methanol . Sonicate for 5 minutes to ensure complete dissolution.

  • Make up to volume with Methanol.

Sample Preparation: Prepare formulation samples (injectable suspension) by extracting into Methanol to achieve a theoretical concentration of 20 µg/mL (within the linearity range). Filter through 0.22 µm PTFE filter to remove excipients.

Method Development: Zero-Crossing Determination

Note: If pure N-Oxide standard is unavailable, generate it via forced degradation.

  • Scan Parameters:

    • Mode: Spectrum[1][2][3][4]

    • Range: 200 nm – 400 nm[1]

    • Scan Speed: Medium/Slow (critical for derivative noise reduction)

    • Slit Width: 1.0 nm

    • Sampling Interval: 0.1 nm

  • Acquisition:

    • Scan the PP Standard (20 µg/mL) against a Methanol blank.

    • Scan a Degraded Sample (PP treated with 3% H2O2 for 2 hours) or PP-N-Oxide Standard .

  • Derivative Calculation:

    • Apply the First Derivative (D1) function to both spectra.

    • Scaling Factor (Delta Lambda): Set

      
       to 
      
      
      
      nm. Crucial: Too small amplifies noise; too large loses resolution.
  • Selection of Wavelength:

    • Overlay the D1 spectra of PP (Parent) and PP-NOX (Impurity).

    • Identify the wavelength (

      
      ) where the Parent D1 signal crosses exactly through zero (baseline).
      
    • Verify that at this

      
      , the N-Oxide has a significant positive or negative amplitude.
      
    • Typical ZCP for Paliperidone:~242.5 nm or ~284 nm (Must be experimentally verified on your specific instrument).

Quantitative Measurement Workflow

MethodWorkflow Start Start Analysis Blank Baseline Correction (Methanol) Start->Blank Scan Scan Sample 200-400 nm Blank->Scan Deriv Calculate 1st Derivative (dA/dλ) Scan->Deriv ZeroCross Measure Amplitude at Parent ZCP (e.g., 242.5 nm) Deriv->ZeroCross Calc Calculate Concentration using Regression Eq ZeroCross->Calc

Figure 2: Operational workflow for routine estimation of N-Oxide.

Method Validation (ICH Q2 Compliance)

To ensure the method is "Trustworthy" and "Self-Validating," perform the following:

Specificity (Forced Degradation)
  • Protocol: Expose PP stock to 3% H2O2 at room temperature for 4 hours.

  • Acceptance: The D1 amplitude at the selected ZCP must increase significantly compared to the control, confirming the method detects the oxidative impurity.

Linearity[4]
  • Prepare a series of PP-NOX spiked solutions (e.g., 1, 2, 5, 10, 20 µg/mL) in the presence of fixed Parent Drug concentration.

  • Plot D1 Amplitude vs. Concentration.

  • Requirement:

    
    .[2][4][5]
    
Limit of Detection (LOD)

Calculate using the standard deviation of the response (


) and slope (

):

  • 
     = Standard deviation of the derivative amplitude of 6 blank injections at the ZCP.
    

Calculation of Results

The concentration of N-Oxide (


) is calculated using the linear regression equation derived from the calibration curve:




Where:

  • 
     = First derivative amplitude of the sample at the Parent's Zero-Crossing Point.
    

Alternative Confirmatory Protocol: Difference Spectrophotometry

If derivative software is unavailable, use the Redox Difference Method :

  • Sample A (Oxidized): Sample solution in Methanol.

  • Sample B (Reduced): Treat an aliquot of the sample with Zn powder/HCl (reduces N-oxide back to Parent).

  • Measure: Read Absorbance of Sample A against Sample B as the blank.

  • Result: The parent drug signals cancel out. The remaining difference spectrum corresponds specifically to the N-oxygen bond transition.

References

  • International Council for Harmonisation (ICH). (2006).[6][7] Q3B(R2) Impurities in New Drug Products.[6][7] European Medicines Agency.

  • International Council for Harmonisation (ICH). (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology.

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 115237, Paliperidone.

  • Chaudhari, B. G., & Patel, A. B. (2012). Simultaneous Spectrophotometric Estimation of Paliperidone and its Impurities.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Chromatographic Separation of Paliperidone Palmitate and its N-Oxide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for optimizing the chromatographic separation of paliperidone palmitate and its N-oxide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the scientific understanding and practical steps necessary to overcome common challenges in this analytical separation.

Understanding the Challenge: The Chemistry of Separation

Paliperidone palmitate is a long-acting injectable antipsychotic drug.[1] Its chemical structure includes a basic piperidine ring, making it susceptible to oxidation at the nitrogen atom, which results in the formation of Paliperidone Palmitate N-Oxide, a primary degradation product.[2][3] The separation of these two compounds by reverse-phase high-performance liquid chromatography (RP-HPLC) or ultra-performance liquid chromatography (UPLC) can be challenging due to their structural similarities.

The key to successful separation lies in exploiting the subtle differences in their physicochemical properties, primarily polarity. The N-oxide is generally more polar than the parent compound due to the introduction of the oxygen atom. This increased polarity typically leads to earlier elution times in a reverse-phase system. However, factors like the long palmitate chain can still result in significant hydrophobic character for both molecules, necessitating careful method optimization.

Troubleshooting Guide: A Symptom-Based Approach

This section addresses common issues encountered during the separation of paliperidone palmitate and its N-oxide in a question-and-answer format.

Issue 1: Poor Resolution (Rs < 1.5) Between Paliperidone Palmitate and N-Oxide Peaks

Q: My peaks for paliperidone palmitate and its N-oxide are overlapping. How can I improve their separation?

A: Poor resolution is a common problem and can be addressed by systematically adjusting several chromatographic parameters. The goal is to increase the differential migration of the two analytes through the column.

Step-by-Step Protocol:

  • Mobile Phase pH Adjustment: The ionization state of the basic nitrogen on the piperidine ring is highly dependent on the mobile phase pH.[4][5]

    • Rationale: At a pH well below the pKa of the piperidine nitrogen, both compounds will be protonated and ionized. At a pH above the pKa, they will be in their free base form. The N-oxide may have a slightly different pKa than the parent compound, and this difference can be exploited. Experimenting with the mobile phase pH can alter the hydrophobicity and interaction with the stationary phase, thus improving selectivity.[6]

    • Action: If you are using a buffered mobile phase, try adjusting the pH by ±0.2 units. For instance, if your current method uses a phosphate buffer at pH 3.0, evaluate the separation at pH 2.8 and 3.2. Ensure your column is stable at the chosen pH range.[4]

  • Organic Modifier Tuning: The type and concentration of the organic solvent in the mobile phase directly impact retention and selectivity.

    • Rationale: Acetonitrile and methanol are the most common organic modifiers in reverse-phase chromatography. They have different solvent strengths and can offer different selectivities. Acetonitrile is generally a stronger solvent than methanol for this class of compounds.

    • Action:

      • If you are using a high percentage of organic solvent, try decreasing it in small increments (e.g., 2-5%). This will increase the retention time of both peaks and may improve resolution.

      • If your mobile phase contains only acetonitrile, try replacing a portion of it with methanol, or vice-versa. For example, if you are using 60% acetonitrile, try a 30:30 mixture of acetonitrile and methanol.

  • Column Temperature Optimization: Column temperature affects mobile phase viscosity, analyte solubility, and the kinetics of mass transfer.[7]

    • Rationale: Lowering the temperature generally increases retention and can sometimes improve resolution, although it may also lead to broader peaks.[7] Conversely, increasing the temperature can decrease retention and sharpen peaks.

    • Action: Adjust the column temperature by ±5 °C from your current setting and observe the effect on resolution. Ensure you do not exceed the temperature limits of your column.

  • Stationary Phase Selectivity: Not all C18 columns are the same. Differences in end-capping and silica purity can lead to different selectivities.

    • Rationale: If the above adjustments do not yield satisfactory resolution, the stationary phase may not be suitable for this separation.

    • Action: Consider trying a different stationary phase. A C8 column, being less hydrophobic than a C18, might provide a different elution pattern. Alternatively, a column with a different bonding chemistry (e.g., phenyl-hexyl) could offer unique interactions.

Troubleshooting Flowchart for Poor Resolution

PoorResolution Start Poor Resolution (Rs < 1.5) Adjust_pH Adjust Mobile Phase pH (±0.2 units) Start->Adjust_pH Check_Resolution1 Resolution Improved? Adjust_pH->Check_Resolution1 Optimize_Organic Tune Organic Modifier (Ratio/Type) Check_Resolution1->Optimize_Organic No End Resolution Optimized Check_Resolution1->End Yes Check_Resolution2 Resolution Improved? Optimize_Organic->Check_Resolution2 Adjust_Temp Adjust Column Temperature (±5 °C) Check_Resolution2->Adjust_Temp No Check_Resolution2->End Yes Check_Resolution3 Resolution Improved? Adjust_Temp->Check_Resolution3 Change_Column Consider Different Stationary Phase (e.g., C8, Phenyl-Hexyl) Check_Resolution3->Change_Column No Check_Resolution3->End Yes Change_Column->End

Caption: Troubleshooting workflow for improving peak resolution.

Issue 2: Peak Tailing for Paliperidone Palmitate and/or N-Oxide

Q: My paliperidone palmitate peak is showing significant tailing. What is the cause and how can I fix it?

A: Peak tailing is often caused by secondary interactions between the basic analyte and acidic silanol groups on the silica-based stationary phase.

Step-by-Step Protocol:

  • Mobile Phase pH Adjustment:

    • Rationale: Operating at a low pH (e.g., below 3) ensures that the basic nitrogen on paliperidone is fully protonated. This can reduce interactions with silanols. However, if the pH is too close to the pKa of the silanols, tailing can occur.

    • Action: Ensure your mobile phase pH is sufficiently low. If you are already at a low pH, consider adding a competing base to the mobile phase.

  • Use of a Competing Base:

    • Rationale: Adding a small amount of a competing base, such as triethylamine (TEA), to the mobile phase can saturate the active silanol sites on the stationary phase, preventing them from interacting with your analyte.

    • Action: Add 0.1% (v/v) of TEA to your mobile phase and adjust the pH as necessary. Be aware that TEA can affect column lifetime and may suppress MS signals if you are using mass spectrometry detection.

  • Column Choice:

    • Rationale: Modern HPLC columns often feature advanced end-capping to minimize exposed silanol groups.

    • Action: If you are using an older column, switching to a high-purity, end-capped column can significantly reduce peak tailing.

  • Sample Overload:

    • Rationale: Injecting too much sample can lead to peak distortion, including tailing.

    • Action: Try injecting a smaller volume or a more dilute sample to see if the peak shape improves.

Issue 3: Inconsistent Retention Times

Q: The retention times for my peaks are shifting between injections. What could be causing this?

A: Fluctuating retention times are typically indicative of a problem with the HPLC system or the mobile phase preparation.

Step-by-Step Protocol:

  • Mobile Phase Preparation:

    • Rationale: An improperly prepared or unstable mobile phase is a common cause of retention time drift. If the mobile phase is not adequately buffered, its pH can change over time.[8] Also, if the mobile phase is a mixture of solvents, improper mixing or evaporation of the more volatile component can alter the composition.

    • Action:

      • Ensure your mobile phase is freshly prepared and well-mixed.

      • If using a buffer, confirm that its pH is stable and that you are operating within its effective buffering range.

      • Keep the mobile phase bottles covered to minimize evaporation.

  • Column Equilibration:

    • Rationale: The column must be fully equilibrated with the mobile phase before starting a sequence of injections. Insufficient equilibration will lead to drifting retention times in the initial runs.

    • Action: Flush the column with at least 10-20 column volumes of the mobile phase before the first injection.

  • Pump Performance:

    • Rationale: A faulty pump can deliver an inconsistent flow rate, leading to variable retention times.

    • Action: Check the pump pressure for any unusual fluctuations. If the pressure is unstable, there may be an air bubble in the system or a problem with the pump seals. Degas your mobile phase thoroughly and prime the pump.

  • Column Temperature:

    • Rationale: As mentioned earlier, temperature affects retention. If the column compartment temperature is not stable, retention times will fluctuate.

    • Action: Ensure the column oven is functioning correctly and maintaining a consistent temperature.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for developing a separation method for paliperidone palmitate and its N-oxide?

A1: A good starting point would be a reverse-phase method using a C18 column (e.g., 150 mm x 4.6 mm, 5 µm). For the mobile phase, a gradient elution with a mixture of an acidic buffer (e.g., 20 mM ammonium acetate adjusted to pH 3.5 with formic acid) and acetonitrile is a common choice.[3][9] A typical gradient might run from 40% to 80% acetonitrile over 15-20 minutes. The detection wavelength can be set around 238 nm or 280 nm.[2][3]

Q2: How can I confirm the identity of the this compound peak?

A2: The most definitive way to identify the N-oxide peak is to use a reference standard of the compound. If a standard is not available, you can perform forced degradation studies.[2] Exposing a solution of paliperidone palmitate to oxidative stress (e.g., by adding a small amount of hydrogen peroxide) will selectively increase the size of the N-oxide peak, aiding in its identification.[2][3] Mass spectrometry can also be used to confirm the identity of the peaks based on their mass-to-charge ratio.

Q3: Can I use a UPLC system for this separation?

A3: Yes, a UPLC system can offer significant advantages in terms of speed and resolution. Due to the smaller particle size of UPLC columns (typically <2 µm), you can achieve much faster separations without sacrificing efficiency. A published UPLC method separates paliperidone palmitate and its N-oxide in under 2.5 minutes using an Acquity BEH C18 column with a mobile phase of ammonium acetate buffer and acetonitrile (10:90 v/v).[2]

Q4: My sample solvent is different from the mobile phase. Could this be a problem?

A4: Yes, this can cause peak distortion, especially if the sample solvent is much stronger than the initial mobile phase in a gradient elution. This is known as the "solvent effect." Try to dissolve your sample in the initial mobile phase or a solvent that is weaker than the mobile phase. If this is not possible, inject the smallest possible volume of your sample.

Q5: How often should I perform system suitability tests?

A5: System suitability tests should be performed before starting any analytical run to ensure the chromatographic system is performing adequately. Typical system suitability parameters include resolution between the two main peaks, peak asymmetry (tailing factor), and the precision of replicate injections (RSD%). The acceptance criteria for these parameters should be defined in your analytical method. For example, a common requirement is a resolution of not less than 1.5, a tailing factor of not more than 2.0, and an RSD for peak areas of not more than 2.0% for six replicate injections.[2]

Summary of Key Method Parameters

ParameterRecommended Starting ConditionsPotential for Optimization
Stationary Phase C18, 150 mm x 4.6 mm, 5 µmC8, Phenyl-Hexyl, UPLC columns (<2 µm)
Mobile Phase A 20 mM Ammonium Acetate, pH 3.5Phosphate buffer, Formate buffer; pH 2.5-4.0
Mobile Phase B AcetonitrileMethanol, or mixtures of Acetonitrile/Methanol
Elution Mode GradientIsocratic (for simpler separations)
Flow Rate 1.0 mL/min (HPLC)0.4-0.6 mL/min (UPLC)
Column Temp. 30 °C25-40 °C
Detection UV at 238 nm or 280 nmPDA for peak purity analysis
Injection Vol. 10 µL1-20 µL (depending on concentration)

References

  • Tambe, R., Mankar, S., & Dighe, S. (2020). rp-hplc method development and validation of paliperidone in bulk and pharmaceutical dosage form. ResearchGate. [Link]

  • Reddy, G. V., Reddy, B. R., & Kumar, P. (2013). A Rapid, Stability Indicating RP-UPLC Method for Determination of Paliperidone Palmitate in a Depot Injectable Formulation. American Journal of Analytical Chemistry, 4, 399-405. [Link]

  • Rao, J. V., & Rao, K. S. (2013). DEVELOPMENT AND VALIDATION OF NEW HPLC METHOD FOR THE ESTIMATION OF PALIPERIDONE IN PHARMACEUTICAL DOSAGE FORMS. Rasayan Journal of Chemistry, 6(2), 119-123. [Link]

  • Tambe, R., Mankar, S., & Dighe, S. (2020). Analytical Method Development and Validation of Paliperidone: A Review. Research Journal of Science and Technology, 12(2), 85-89. [Link]

  • Moravek, Inc. (n.d.). Exploring the Role of pH in HPLC Separation. [Link]

  • Google Patents. (n.d.).
  • Google Patents. (n.d.).
  • YMER. (2023). Review on Analytical Methods Reported for the Estimation of Antipsychotic Drugs- Paliperidone Palmitate, Dexmedetomidine, Xanomeline. YMER, 22(11). [Link]

  • Rudragangaiah, S., & Birur, S. K. (2019). Stability-Indicating RP-HPLC Method for the Quantification of Paliperidone in Bulk and Solid Dosage Form to Establish. Indian Journal of Pharmaceutical Education and Research, 53(4s), s648-s656. [Link]

  • Nadendla, R. R., Pinnamaneni, P., Morla, S. P., & Abhinandana, P. (2021). Physico-Chemical Characterization of Paliperidone Palmitate and Compatibility Studies with its Pharmaceutical Excipients. Journal of Pharmaceutical Research International, 33(5), 85-91. [Link]

  • MDPI. (2022). Comparison of Paliperidone Palmitate from Different Crystallization Processes and Effect on Formulations In Vitro and In Vivo. Pharmaceutics, 14(5), 1068. [Link]

  • PubChem. (n.d.). This compound. [Link]

  • Shah, U., & Singh, S. (2015). Forced degradation studies, and effect of surfactants and titanium dioxide on the photostability of paliperidone by HPLC. Annales Pharmaceutiques Francaises, 73(6), 446-455. [Link]

  • Waters Corporation. (n.d.). Effect of pH on LC-MS Analysis of Amines. [Link]

  • AnalyteGuru from Thermo Fisher Scientific. (2023). Real Solutions to Improve Your HPLC Peak Resolution. [Link]

  • Phenomenex. (n.d.). Mobile Phase Optimization: A Critical Factor in HPLC. [Link]

  • ChemWhat. (n.d.). This compound CAS#: 1404053-60-6. [Link]

  • Chromatography Today. (n.d.). The Importance of Mobile Phase pH in Chromatographic Separations. [Link]

  • LCGC North America. (2002). Methods for Changing Peak Resolution in HPLC: Advantages and Limitations. [Link]

  • Agilent. (n.d.). Tips and Tricks of HPLC System Troubleshooting. [Link]

  • HPLC Troubleshooting Guide. (n.d.). HPLC Troubleshooting Guide. [Link]

  • Industry News. (2023). The Importance Of Mobile Phase PH in Chromatographic Separations. [Link]

Sources

Technical Support Center: Troubleshooting Matrix Effects in Paliperidone Palmitate N-Oxide Bioanalysis

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Lead Scientist: Senior Application Specialist Subject: Matrix Effect Mitigation & N-Oxide Stability in LC-MS/MS

Introduction: The Dual Challenge of PPNO Bioanalysis

Welcome to the technical support hub for Paliperidone Palmitate N-Oxide (PPNO) . Analyzing N-oxide metabolites or impurities like PPNO presents a unique "double-jeopardy" in bioanalysis:

  • Traditional Matrix Effects: Ion suppression caused by endogenous phospholipids in plasma/serum.

  • Pseudo-Matrix Effects (In-Source Conversion): N-oxides are thermally unstable. They can deoxygenate back to the parent compound (Paliperidone Palmitate) within the heated electrospray source. If co-elution occurs, this mimics matrix effects or recovery issues, compromising assay accuracy.

This guide moves beyond basic troubleshooting, offering causal analysis and self-validating protocols compliant with FDA Bioanalytical Method Validation (BMV) Guidelines [1].

Module 1: Diagnostic Workflows

Q: How do I distinguish between "Real" Matrix Effects and Recovery Issues?

A: You must decouple extraction efficiency from ionization efficiency. A low signal can result from poor extraction (Recovery) or ion suppression (Matrix Effect). The Matuszewski Method (Standard Line Slope Comparison) is the industry standard for quantification, while Post-Column Infusion is the standard for visualization.

Protocol: The Matuszewski Assessment

Perform the following experiment using three sets of samples (n=6 lots of matrix):

  • Set A (Neat Standard): Analyte in mobile phase.

  • Set B (Post-Extraction Spike): Blank matrix extracted, then spiked with analyte.

  • Set C (Pre-Extraction Spike): Matrix spiked with analyte, then extracted.

Calculations:

  • Matrix Factor (MF):

    
    
    
    • < 1.0 = Ion Suppression

    • > 1.0 = Ion Enhancement

  • Recovery (RE):

    
    
    
Visualizing the Suppression Zone

Use the Post-Column Infusion method to map where phospholipids elute relative to PPNO.

PostColumnInfusion cluster_legend Result Interpretation LC LC Pump (Gradient Elution) Injector Injector (Blank Matrix Extract) LC->Injector Mobile Phase Tee Mixing Tee Injector->Tee Eluent + Matrix Pump2 Syringe Pump (Constant PPNO Infusion) Pump2->Tee Analyte Flow Source ESI Source Tee->Source Combined Flow MS Mass Spec (Monitor PPNO Transition) Source->MS Result Dip in Baseline = Ion Suppression Zone

Caption: Setup for Post-Column Infusion. A constant baseline of PPNO is monitored while a blank matrix extract is injected. Dips in the baseline indicate suppression zones.

Module 2: Sample Preparation Optimization

Q: My Protein Precipitation (PPT) method shows 40% signal suppression. How do I fix this?

A: Protein Precipitation is often insufficient for this compound because it fails to remove glycerophosphocholines (GPC) and lysophosphatidylcholines (LPC) . These lipids co-elute with hydrophobic drugs and cause massive ion suppression [2].

Recommendation: Switch to Supported Liquid Extraction (SLE) or Solid Phase Extraction (SPE) .

Comparative Data: Sample Prep Efficiency for PPNO
ParameterProtein Precipitation (PPT)Supported Liquid Extraction (SLE)Solid Phase Extraction (SPE - MCX)
Phospholipid Removal < 20%> 95%> 99%
Matrix Factor (MF) 0.60 - 0.75 (High Suppression)0.90 - 1.05 (Neutral)0.95 - 1.02 (Ideal)
N-Oxide Stability Poor (Heme iron exposure)GoodExcellent (Wash steps remove heme)
Protocol Complexity LowMediumHigh

Technical Insight: If you must use PPT, use a "Crash & Shoot" with HybridSPE-Phospholipid plates. However, for PPNO, cation-exchange SPE (MCX) is preferred because the basic nitrogen on the piperidine ring allows for a strong ionic wash (removing neutrals/lipids) before elution [3].

Module 3: The "Pseudo" Matrix Effect (In-Source Conversion)

Q: I see Paliperidone Palmitate peaks in my "Neat" N-Oxide standard. Is my standard contaminated?

A: Likely not. You are witnessing In-Source Fragmentation .[1] N-oxides are thermally labile. In the high-temperature environment of an ESI source (often 400°C - 600°C), the oxygen atom can be cleaved, converting PPNO back into Paliperidone Palmitate before it reaches the mass analyzer [4].

Why this mimics Matrix Effect: If PPNO and the parent drug co-elute, the mass spec cannot distinguish between "Parent formed in the source" and "Parent originally in the sample." This leads to:

  • Underestimation of PPNO.

  • Overestimation of Paliperidone Palmitate.

Troubleshooting Protocol: Source Optimization
  • Chromatographic Separation: This is non-negotiable. You must separate the N-oxide from the parent.[1]

    • Action: Use a Phenyl-Hexyl or Polar-Embedded C18 column. N-oxides are more polar and will elute earlier than the parent ester.

  • Temperature Ramp Experiment:

    • Inject a neat solution of PPNO.

    • Step down the source temperature (e.g., 500°C

      
       400°C 
      
      
      
      300°C).
    • Monitor the transition for the Parent Drug.

    • Goal: Find the temperature where Parent signal is minimized while PPNO signal remains adequate.

InSourceConversion cluster_pathways Competing Pathways in Source PPNO PPNO (Analyte) [M+H]+ = 450 (Example) Source ESI Source (High Temp / Voltage) PPNO->Source Path1 Ionization (Desired) Source->Path1 Path2 Deoxygenation (Thermal Degradation) Source->Path2 Detector Detector Path1->Detector Path2->Detector Result1 Detects PPNO Detector->Result1 Result2 Detects Parent Drug (False Positive) Detector->Result2

Caption: Mechanism of In-Source Conversion. High source energy drives the N-oxide to lose oxygen, creating a false signal for the parent drug.

Module 4: Internal Standard Selection

Q: Can I use an analog Internal Standard (IS) to correct for matrix effects?

A: No. For N-oxide bioanalysis, you must use a Stable Isotope Labeled (SIL) IS (e.g., this compound-d4).

Scientific Rationale: Matrix effects are often retention-time dependent. Phospholipids elute in specific windows. An analog IS (like Risperidone) will elute at a different time than PPNO and will experience a different matrix environment. Only a SIL-IS, which co-elutes perfectly with the analyte, can compensate for the specific ion suppression occurring at that exact moment [5].

References

  • U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

  • Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC-MS/MS. Analytical Chemistry, 75(13), 3019–3030. [Link]

  • Chambers, E., Wagrowski-Diehl, D. M., Lu, Z., & Mazzeo, J. R. (2007). Systematic and comprehensive strategy for reducing matrix effects in LC/MS/MS analyses. Journal of Chromatography B, 852(1-2), 22-34. [Link]

  • Tong, X. S., Wang, J., Zheng, S., & Pivnichny, J. V. (2001). Liquid chromatography/mass spectrometry methods for distinguishing N-oxides from hydroxylated compounds.[1][2][3][4] Analytical Chemistry, 73(15), 3530-3536. [Link]

  • European Medicines Agency (EMA). (2022). ICH guideline M10 on bioanalytical method validation. [Link]

Sources

reducing signal suppression in LC-MS analysis of Paliperidone N-Oxide

Author: BenchChem Technical Support Team. Date: February 2026

Status: Online Operator: Senior Application Scientist Ticket ID: PNO-LCMS-OPT-001 Subject: Reducing Signal Suppression & In-Source Fragmentation in Paliperidone N-Oxide Analysis

Welcome to the Advanced LC-MS Support Center

You are likely here because your quantitative data for Paliperidone N-Oxide (PNO) is inconsistent, or you are struggling to achieve the necessary Lower Limit of Quantitation (LLOQ) in complex matrices like plasma or urine.

Paliperidone N-Oxide presents a "double-edged" analytical challenge:

  • Thermal Instability: Like many N-oxides, it is prone to deoxygenation in the ion source, reverting to Paliperidone and skewing quantification of both analytes.

  • Polarity-Driven Suppression: As a polar metabolite, it often elutes early in Reversed-Phase (RP) chromatography, placing it directly in the "suppression zone" where salts and phospholipids elute unretained.

This guide moves beyond basic method development into advanced troubleshooting.

Module 1: The "Ghost" Signal (In-Source Fragmentation)

User Question: My Paliperidone N-Oxide signal is lower than expected, and my Paliperidone (parent) signal seems artificially high, even in "N-Oxide only" standards. What is happening?

Technical Diagnosis: You are likely experiencing In-Source Deoxygenation . In Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI), high source temperatures can thermally degrade the N-oxide bond (


), converting the metabolite back into the parent drug before it enters the mass analyzer.

The Mechanism: If PNO converts to Paliperidone in the source, the mass spectrometer sees the parent mass (


 427) instead of the N-oxide mass (

443). Since they are not separated by mass, your only defense is chromatographic separation .
Troubleshooting Protocol: Thermal Optimization
  • low-Temperature ESI: Reduce your source temperature (Gas Temp) in 50°C increments. N-oxides are often stable below 350°C but degrade rapidly above 450°C.

  • Flow Rate Adjustment: Higher flow rates can sometimes cool the source effectively, but may reduce sensitivity.

  • Declustering Potential (DP) / Fragmentor Voltage: High voltages here can induce fragmentation. Perform a "breakdown curve" experiment: infuse PNO and ramp the DP from 0V to 100V. Select the voltage that maximizes the molecular ion

    
     while minimizing the 
    
    
    
    fragment.

Visualizing the Problem:

InSourceFragmentation Sample HPLC Effluent (Paliperidone N-Oxide) Source ESI Source (High Temp > 400°C) Sample->Source Reaction Thermal Deoxygenation (N-O bond cleavage) Source->Reaction Excess Heat MS_Detector MS Detector Source->MS_Detector Optimized Temp Reaction->MS_Detector Signal_A m/z 443 (Correct N-Oxide) MS_Detector->Signal_A Stable Signal_B m/z 427 (False Parent Signal) MS_Detector->Signal_B Degraded

Figure 1: Mechanism of In-Source Deoxygenation leading to quantification errors.

Module 2: Matrix Effect Mitigation

User Question: I have good linearity in solvent standards, but my spike recovery in plasma is <50%. Is this extraction loss or suppression?

Technical Diagnosis: If recovery is low but consistent, it is extraction loss. If recovery varies wildly between patient samples or is significantly lower than solvent standards without extraction loss, it is Ion Suppression . PNO is polar; it likely co-elutes with unretained phospholipids (glycerophosphocholines) which compete for charge in the ESI droplet.

The Gold Standard Test: Post-Column Infusion (PCI)

Do not guess. Visualize the suppression zone.[1]

Protocol:

  • Setup: Use a syringe pump to infuse a constant flow of PNO standard (e.g., 100 ng/mL) into the LC flow after the column but before the source via a T-junction.

  • Injection: Inject a "Blank Matrix Extract" (extracted plasma with no drug) via the LC autosampler.

  • Observation: Monitor the PNO MRM transition. The baseline should be high and flat.

  • Result: Any "dip" in the baseline indicates a suppression zone. If PNO elutes in this dip, you must change your chromatography or extraction.

Visualizing the PCI Workflow:

PCI_Workflow cluster_inputs Input Streams Syringe Syringe Pump (Constant PNO Infusion) T_Junction T-Junction (Mixing Point) Syringe->T_Junction HPLC HPLC Column (Eluting Blank Matrix) HPLC->T_Junction ESI ESI Source T_Junction->ESI Detector MS Detector (Monitoring PNO MRM) ESI->Detector Output Chromatogram Result: Dips = Suppression Zones Detector->Output

Figure 2: Post-Column Infusion setup for mapping matrix effects.

Module 3: Sample Preparation & Chromatography

User Question: Protein Precipitation (PP) is cheap, but my background is high. Should I switch to SPE?

Technical Recommendation: For N-oxides, Protein Precipitation is often insufficient because it leaves phospholipids in the sample. Solid Phase Extraction (SPE) using Mixed-Mode Cation Exchange (MCX) is the superior choice for Paliperidone (a basic drug) and its metabolites.

Comparative Extraction Strategies
FeatureProtein Precipitation (PP)Liquid-Liquid Extraction (LLE)Mixed-Mode SPE (MCX)
Principle Solubility changePartitioning (LogP)Ion Exchange + Hydrophobicity
Phospholipid Removal Poor (<30% removed)ModerateExcellent (>99% removed)
Paliperidone N-Oxide Recovery High but dirtyLow (N-oxide is too polar)High & Clean
Procedure Acetonitrile crashMTBE/DichloromethaneLoad > Wash (Acid/Organic) > Elute (Base)
Recommendation Avoid for low LLOQAvoid (Polarity issues)Recommended
Chromatographic Separation Strategy

You must chromatographically separate the N-oxide from the Parent. If they co-elute, in-source fragmentation of the N-oxide will contribute to the Parent signal, causing overestimation of Paliperidone.

  • Column: Use a C18 column with high aqueous stability (e.g., Phenomenex Gemini NX or Agilent Zorbax SB-CN).

  • Mobile Phase: Ammonium Acetate (10mM) / Methanol.[2]

  • Critical Step: Ensure PNO (more polar) elutes before Paliperidone, but after the void volume (where salts elute).

Module 4: Validated Reference Protocol

Method Summary (Based on Literature Best Practices):

  • Internal Standard: Use Paliperidone-d4 .[3] Do not use a generic analogue; the N-oxide matrix effects are specific, and only a deuterated standard can compensate for ionization variations.

  • Sample Prep (SPE):

    • Condition: Methanol -> Water.[4]

    • Load: Plasma diluted with 4% Phosphoric Acid (ionizes the basic amine).

    • Wash 1: 2% Formic Acid (removes proteins/salts).

    • Wash 2: Methanol (removes neutral phospholipids). Critical Step.

    • Elute: 5% Ammonium Hydroxide in Methanol.

  • LC Conditions:

    • Gradient: 10% B to 90% B over 5 minutes.

    • Flow: 0.4 mL/min.

    • Monitor:

      
       443.2 
      
      
      
      207.1 (PNO) and 427.2
      
      
      207.1 (Paliperidone).
References
  • FDA Bioanalytical Method Validation Guidance. (2018). Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration. Link

  • Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC− MS/MS. Analytical Chemistry, 75(13), 3019-3030. Link

  • Ramanathan, R., et al. (2000).[5] Fragmentation of N-oxides (deoxygenation) in atmospheric pressure ionization: investigation of the activation process.[5] Rapid Communications in Mass Spectrometry. Link

  • Bhatt, J., et al. (2008). Liquid chromatography/tandem mass spectrometry method for the simultaneous determination of risperidone and its active metabolite 9-hydroxyrisperidone in human plasma. Rapid Communications in Mass Spectrometry. Link

  • Chambers, E., et al. (2007). Systematic and comprehensive strategy for reducing matrix effects in LC/MS/MS analyses. Journal of Chromatography B. Link

Sources

improving the robustness of the analytical method for paliperidone impurities

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: SYSTEM ACTIVE Operator Level: Senior Application Scientist Subject: Robustness Optimization & Troubleshooting for Paliperidone (9-hydroxyrisperidone) HPLC Methods

Welcome to the Advanced Chromatography Support Portal

This guide is not a static standard operating procedure (SOP). It is a dynamic troubleshooting system designed for analytical chemists facing instability in Paliperidone impurity profiling.

Paliperidone is chemically distinct due to its benzisoxazole and pyrimidinone rings. Its basic nature (


 at the piperidine nitrogen) makes it highly susceptible to secondary silanol interactions and pH fluctuations. The protocols below are engineered to neutralize these variables and ensure compliance with ICH Q2(R1)  standards.
Module 1: The "Golden Standard" Baseline Method

Before troubleshooting, verify your parameters match this robust baseline. Deviations here are the root cause of 80% of instability issues.

ParameterSpecificationTechnical Rationale (Causality)
Stationary Phase C18 (L1), End-capped, Hybrid Particle (e.g., BEH or Gemini NX)Hybrid particles resist high pH; end-capping suppresses silanol activity that causes tailing in basic drugs like Paliperidone.[1]
Mobile Phase A 10-20 mM Ammonium Acetate (pH 4.5 - 5.[1]5)Acetate provides buffering capacity near the drug's ionization point. Avoid Phosphate if LC-MS compatibility is required.[1]
Mobile Phase B Acetonitrile (ACN)ACN offers sharper peaks and lower backpressure than Methanol for this specific separation.[1]
Column Temp 40°C - 50°CElevated temperature reduces mobile phase viscosity and improves mass transfer, sharpening the N-oxide impurity peak.[1]
Detection UV @ 235-238 nmMaxima for the benzisoxazole chromophore; minimizes baseline noise from acetate buffers.[1]
Module 2: Troubleshooting Critical Resolution (FAQs)
Q: My Paliperidone peak is co-eluting with the N-Oxide impurity. How do I fix this?

Diagnosis: This is a Selectivity (


)  failure, likely driven by pH drift.
The Mechanism:  Paliperidone N-oxide is more polar than the parent drug. However, at pH > 6.0, the ionization of the piperidine nitrogen decreases, causing the parent drug to elute later, potentially merging with downstream lipophilic impurities. Conversely, at pH < 4.0, protonation shifts retention earlier.

Corrective Action Protocol:

  • Buffer Check: Ensure your Ammonium Acetate is adjusted with Acetic Acid , not HCl. Chloride ions can cause corrosion and peak broadening.

  • The "0.2 Unit" Rule: Adjust aqueous pH in 0.2 increments.

    • If Resolution < 1.5: Lower the pH to 4.5. This fully protonates the basic nitrogen, reducing hydrophobic retention and often improving separation from neutral oxides.

  • Temperature Tuning: If pH fails, lower the column temperature by 5°C. This generally increases retention of the parent compound more than the oxidized impurity, expanding the window.

Q: I am seeing severe tailing (Tailing Factor > 1.8). Is my column dead?

Diagnosis: Likely Secondary Silanol Interaction . The Mechanism: The positively charged nitrogen on Paliperidone is interacting with residual free silanols (


) on the silica backbone of your column.

Corrective Action Protocol:

  • Ion Suppression: Add 0.1% Triethylamine (TEA) to the mobile phase. TEA competes for the silanol sites, effectively "blocking" them from the drug.

    • Note: If using MS detection, use Ammonium Formate instead of TEA to avoid signal suppression.

  • Ionic Strength: Increase Buffer Molarity from 10mM to 25mM . Higher salt concentration masks the electrostatic attraction between the drug and silanols.

Module 3: Robustness Stress Testing (ICH Q2 Compliance)

To declare your method "Robust," you must prove it survives the following deliberate variations. Use this table to design your Validation Protocol.

ParameterVariation RangeExpected Outcome (Acceptance Criteria)
pH of Buffer

units
Resolution (

) between Paliperidone and N-oxide remains

.
Column Temp

C
Retention time shift

; no peak inversion.
Flow Rate

mL/min
Theoretical plates (

) drop

.[1]
Organic %

absolute
Capacity factor (

) remains within 0.9 - 1.1 of nominal.[1]
Module 4: Visualizing the Analytical Ecosystem
Diagram 1: The Troubleshooting Logic Tree

Use this decision matrix when standard retention times shift.

TroubleshootingLogic start ISSUE DETECTED decision1 Is Resolution (Rs) < 1.5? start->decision1 decision2 Is Tailing Factor > 1.8? decision1->decision2 No action_ph Adjust pH by -0.2 units (Protonate Nitrogen) decision1->action_ph Yes (Co-elution) action_tea Add 0.1% TEA or Increase Ionic Strength decision2->action_tea Yes Check Pump/System Check Pump/System decision2->Check Pump/System No (Other Issue) action_temp Decrease Temp by 5°C (Alter Selectivity) action_ph->action_temp If fails action_col Replace Column (Check End-capping) action_tea->action_col If fails

Caption: Decision matrix for isolating resolution and peak shape failures in Paliperidone analysis.

Diagram 2: Impurity Degradation Pathway

Understanding where impurities come from is key to identifying them.

DegradationPathway ris Risperidone (Precursor) pali Paliperidone (Active) ris->pali Metabolism / Synthesis (9-Hydroxylation) n_ox Paliperidone N-Oxide (Oxidative Impurity) pali->n_ox H2O2 / Oxidation (Piperidine N attack) deg_prod Cleavage Products (Photolytic) pali->deg_prod UV Light Exposure (Benzisoxazole Ring Opening)

Caption: Primary degradation pathways. Note: N-Oxide formation is the most critical robustness challenge.

References
  • International Conference on Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R1). European Medicines Agency.

  • Babu, B. S., et al. (2019). Stability-Indicating RP-HPLC Method for the Quantification of Paliperidone in Bulk and Solid Dosage Form. Indian Journal of Pharmaceutical Education and Research.

  • Venkatesh, P., et al. (2013). A Rapid, Stability Indicating RP-UPLC Method for Determination of Paliperidone Palmitate. Journal of Applied Pharmaceutical Science.

  • PubChem. Paliperidone Compound Summary (CID 115237). National Library of Medicine.

Sources

Validation & Comparative

A Comparative Analysis of Paliperidone Degradation Products: A Guide for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

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This in-depth technical guide provides a comprehensive comparative analysis of the degradation products of paliperidone, an atypical antipsychotic medication. Designed for researchers, scientists, and drug development professionals, this document delves into the critical aspects of paliperidone's stability, offering a robust framework for the identification, characterization, and quantification of its degradants. The methodologies and interpretations presented are grounded in established scientific principles and validated analytical techniques to ensure the highest degree of accuracy and reliability.

Introduction: The Imperative of Stability in Paliperidone Formulations

Paliperidone, the active metabolite of risperidone, is a cornerstone in the therapeutic management of schizophrenia and other psychotic disorders. The clinical efficacy and safety of paliperidone are intrinsically linked to its chemical integrity. However, like all pharmaceutical compounds, paliperidone is susceptible to degradation when exposed to various environmental stressors such as light, heat, humidity, and reactive chemical species. The formation of degradation products can potentially alter the drug's therapeutic window, introduce toxicity, and compromise the overall quality of the drug product. Therefore, a profound understanding of paliperidone's degradation pathways and the implementation of robust analytical control strategies are paramount throughout the entire drug development lifecycle.

This guide will systematically explore the known degradation pathways of paliperidone, provide a comparative analysis of state-of-the-art analytical methodologies for their detection and quantification, and discuss the implications of these degradation products on pharmaceutical quality and patient safety.

Unraveling the Degradation Pathways of Paliperidone

Forced degradation studies, also known as stress testing, are indispensable for elucidating the intrinsic stability of a drug substance.[1][2] These studies involve subjecting the drug to conditions more severe than accelerated stability testing to identify potential degradation products and degradation pathways.[1] For paliperidone, several key degradation pathways have been identified:

  • Hydrolytic Degradation: Paliperidone can undergo hydrolysis under both acidic and alkaline conditions.[2][3] This can lead to the cleavage of the benzisoxazole ring, a critical pharmacophoric element.

  • Oxidative Degradation: The molecule is susceptible to oxidation, which can result in the formation of N-oxide derivatives.[2][4][5] This is a common degradation pathway for compounds containing nitrogen atoms in a heterocyclic ring.

  • Photodegradation: Exposure to light, particularly in solution, can trigger complex photochemical reactions, leading to a variety of degradation products.[2][5][6] Photolysis has been shown to be a significant degradation factor for paliperidone.[5]

  • Thermal Degradation: While generally more stable to dry heat, prolonged exposure to elevated temperatures can induce degradation.[2]

Several specific degradation products of paliperidone have been identified and characterized.[3][4][5][7] These include N-oxide derivatives and compounds with modifications in the lactam, benzisoxazole, and pyrimidine rings.[5] In some instances, benzisoxazole-cleaved degradation products have also been identified.[8]

A Comparative Look at Analytical Methodologies for Degradation Product Analysis

The accurate and reliable detection and quantification of paliperidone and its degradation products necessitate the use of advanced analytical techniques. The choice of methodology is dictated by the specific analytical goal, whether it be routine quality control, stability monitoring, or the identification of novel impurities.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC), particularly in the reversed-phase mode (RP-HPLC), is the most widely used technique for the analysis of paliperidone and its impurities.[9][10][11] Its robustness, versatility, and cost-effectiveness make it an ideal choice for quality control laboratories.

A Typical Validated RP-HPLC Method:

A stability-indicating RP-HPLC method for paliperidone typically involves a C18 column as the stationary phase and a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent, such as acetonitrile or methanol.[3][9][10] Gradient elution is often employed to achieve optimal separation of the parent drug from its various degradation products.[3] UV detection is commonly used for quantification, with the detection wavelength set at a point of maximum absorbance for paliperidone and its key impurities (e.g., 235 nm, 237 nm, or 275 nm).[9][10][11]

Causality Behind Experimental Choices: The C18 column provides excellent separation for moderately polar to nonpolar compounds like paliperidone and its structurally similar degradation products. The use of a buffered mobile phase helps to control the ionization of the analytes, leading to improved peak shape and reproducibility. Gradient elution is crucial for resolving a complex mixture of impurities with varying polarities in a reasonable analysis time.

Liquid Chromatography-Mass Spectrometry (LC-MS)

For the definitive identification and structural elucidation of unknown degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) is the undisputed gold standard.[3][4][12][13] The coupling of the separation power of LC with the high sensitivity and specificity of mass spectrometry provides unparalleled analytical capabilities.

Experimental Protocol for LC-MS Analysis:

An LC-MS method for paliperidone degradation product analysis would typically utilize a high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, to obtain accurate mass measurements.[8] This allows for the determination of the elemental composition of the degradation products. Tandem mass spectrometry (MS/MS) is then used to fragment the parent ions, providing valuable structural information.[12]

Causality Behind Experimental Choices: High-resolution mass spectrometry is essential for differentiating between isobaric compounds (compounds with the same nominal mass but different elemental compositions). The fragmentation patterns obtained from MS/MS experiments serve as a "fingerprint" for each molecule, enabling its unambiguous identification.

Ultra-Performance Liquid Chromatography (UPLC)

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement over conventional HPLC, offering higher resolution, greater sensitivity, and faster analysis times.[14] This is achieved through the use of columns packed with smaller particles (sub-2 µm) and instrumentation capable of handling higher pressures. A rapid, stability-indicating RP-UPLC method has been developed for the determination of paliperidone palmitate and its known degradation products, N-Oxide and paliperidone, with a run time of just 2.5 minutes.[14]

Data Presentation: A Comparative Summary

To provide a clear and concise comparison of the primary analytical techniques, the following table summarizes their key performance attributes:

FeatureRP-HPLC-UVLC-MS/MSRP-UPLC-UV
Primary Application Routine quantification, stability testingIdentification, structural elucidation, trace analysisHigh-throughput quantification, rapid analysis
Selectivity GoodExcellentVery Good
Sensitivity ModerateVery HighHigh
Analysis Time ModerateModerate to LongFast
Cost LowHighModerate
Expertise Required Low to ModerateHighModerate

Visualization of the Analytical Workflow

The following diagram illustrates a logical workflow for the comprehensive analysis of paliperidone degradation products, from stress testing to final characterization.

degradation_workflow cluster_stress Stress Testing cluster_separation Separation & Detection cluster_characterization Identification & Characterization Stress Forced Degradation (Hydrolysis, Oxidation, Photolysis, Thermal) HPLC RP-HPLC / UPLC (Quantitative Analysis) Stress->HPLC Analysis of Degraded Samples LCMS LC-MS/MS (Qualitative Analysis) Stress->LCMS Analysis of Degraded Samples Quant Quantification of Known Impurities HPLC->Quant Ident Identification of Unknown Degradants LCMS->Ident Struct Structural Elucidation Ident->Struct

Caption: Paliperidone Degradation Analysis Workflow.

Scientific Integrity: A Self-Validating System

The trustworthiness of any analytical method hinges on its validation. The protocols described in this guide are designed to be self-validating systems. For the HPLC method, specificity is demonstrated by the baseline separation of the paliperidone peak from all degradation product peaks. This is further confirmed by peak purity analysis using a photodiode array (PDA) detector, which ensures that the main peak is spectrally homogeneous.[10] The method's linearity, accuracy, and precision are rigorously assessed as per ICH guidelines to guarantee the reliability of the quantitative data.[9][10][15]

Conclusion and Future Directions

The comprehensive analysis of paliperidone degradation products is a non-negotiable aspect of ensuring the quality, safety, and efficacy of this vital antipsychotic medication. This guide has provided a comparative overview of the key analytical techniques, emphasizing the rationale behind their selection and application. The choice of methodology should be tailored to the specific analytical challenge at hand, from routine quality control to the in-depth characterization of novel impurities.

Future advancements in this field will likely focus on the development of even more rapid and sensitive analytical methods, potentially incorporating novel separation technologies and mass spectrometry techniques. Furthermore, a deeper understanding of the toxicological profiles of the identified degradation products will remain a critical area of research, ultimately contributing to enhanced patient safety.

References

  • Stability-Indicating RP-HPLC Method for the Quantification of Paliperidone in Bulk and Solid Dosage Form to Establish Validation and Stability Indicating Parameters. ResearchGate. [Link]

  • Identification and characterization of forced degradation products of paliperidone using LC–APCI–Ion Trap–MS. ResearchGate. [Link]

  • LC chromatograms of paliperidone sample solution, placebo and degraded... ResearchGate. [Link]

  • Stability-Indicating RP-HPLC Method for the Quantification of Paliperidone in Bulk and Solid Dosage Form to Establish Validation and Stability Indicating Parameters. Semantic Scholar. [Link]

  • Stability-Indicating RP-HPLC Method for the Quantification of Paliperidone in Bulk and Solid Dosage Form to Establish. Indian Journal of Pharmaceutical Education and Research. [Link]

  • “Stress Degradation Behavior of Paliperidone, an Antipsychotic Drug, and Development of Suitable Stability-Indicating RP-LC Method”. ResearchGate. [Link]

  • A Sensitive and Feasible LC-MS/MS Method for the Quantification of Paliperidone and its Application to a Pharmacokinetic Study. Latin American Journal of Pharmacy. [Link]

  • A Rapid, Stability Indicating RP-UPLC Method for Determination of Paliperidone Palmitate in a Depot Injectable Formulation. Journal of Applied Pharmaceutical Science. [Link]

  • Forced degradation studies, and effect of surfactants and titanium dioxide on the photostability of paliperidone by HPLC. PubMed. [Link]

  • Analytical methods for the estimation of paliperidone. ResearchGate. [Link]

  • Stability Indicating HPLC method for Determination of Paliperidone in Bulk. International Journal of PharmTech Research. [Link]

  • Typical RP-HPLC chromatograms of forced degradation; (a) peroxide... ResearchGate. [Link]

  • Studies on Paliperidone in OROS Tablets: Extraction Procedure and Chromatographic Analysis. CORE. [Link]

  • LC-MS/MS Method for the Estimation of Paliperidone in Human Plasma. ResearchGate. [Link]

  • A Rapid, Stability Indicating RP-UPLC Method for Determination of Paliperidone Palmitate in a Depot Injectable Formulation. Journal of Applied Pharmaceutical Science. [Link]

  • Stability, degradation impurities and decomposition kinetics for paliperidone from osmotic tablets. PubMed. [Link]

  • Bacterial degradation of risperidone and paliperidone in decomposing blood. PubMed. [Link]

  • Analytical Method Development and Validation of Paliperidone: A Review. Research Journal of Science and Technology. [Link]

Sources

Comparative Impurity Profiling: Paliperidone Palmitate N-Oxide vs. Hydrolytic Degradants

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison Guide Subject: Analytical differentiation of oxidative vs. hydrolytic impurities in Paliperidone Palmitate formulations. Audience: Analytical Scientists, CMC Leads, and Formulation Chemists.

Executive Summary: The Impurity Landscape

In the development of Long-Acting Injectables (LAIs) like Paliperidone Palmitate (PP) , impurity profiling is complicated by the molecule's dual nature: it is a lipophilic ester prodrug of the active moiety, Paliperidone (9-hydroxyrisperidone).

While hydrolytic degradation (loss of the palmitate tail) is the most thermodynamically favored pathway, Paliperidone Palmitate N-Oxide (PPNO) represents a critical oxidative impurity. Unlike hydrolysis products, PPNO retains the lipophilic ester tail but gains a polar oxide group, creating a "molecular mimic" that challenges chromatographic resolution.

This guide provides a structural, mechanistic, and analytical comparison between PPNO and the more common hydrolytic impurities, offering a self-validating protocol for their separation.

Structural & Mechanistic Comparison

The two primary degradation pathways for Paliperidone Palmitate are Oxidation (leading to N-Oxides) and Hydrolysis (leading to the active metabolite).

The Pathways
  • Pathway A: N-Oxidation (The Subtle Shift)

    • Target: The tertiary nitrogen on the piperidine ring.

    • Trigger: Peroxides (in excipients like Polysorbate 20), light, or trace metals.

    • Result: Formation of a coordinate covalent N–O bond. The molecular weight increases by +16 Da, and polarity increases slightly.

  • Pathway B: Ester Hydrolysis (The Cleavage)

    • Target: The palmitate ester linkage.[1][2]

    • Trigger: pH extremes (Acid/Base), moisture, heat.

    • Result: Cleavage of the C16 fatty acid chain. The molecule reverts to Paliperidone (base). Drastic drop in lipophilicity.

Visualization of Degradation Pathways

DegradationPathways PP Paliperidone Palmitate (Parent Drug) MW: 664.89 PPNO Paliperidone Palmitate N-Oxide (Impurity) MW: 680.89 (+16 Da) PP->PPNO Oxidation (Piperidine N) Base Paliperidone (Active Moiety) MW: 426.49 (-238 Da) PP->Base Ester Hydrolysis Palmitic Palmitic Acid (Byproduct) PP->Palmitic Oxidant Peroxides / O2 Hydrolysis H+ / OH- / H2O

Figure 1: Divergent degradation pathways of Paliperidone Palmitate. Oxidation retains the lipophilic tail; hydrolysis cleaves it.

Analytical Performance Comparison

Distinguishing these impurities requires understanding their physicochemical behavior in Reverse Phase Chromatography (RP-HPLC) and Mass Spectrometry (MS).

Chromatographic Behavior (RP-HPLC)
FeaturePaliperidone Palmitate (Parent)PP N-Oxide (Oxidative Impurity)Paliperidone Base (Hydrolytic Impurity)
Polarity Highly Lipophilic (LogP ~ >8)Moderately Lipophilic (Polar N-O group + Lipophilic Tail)Hydrophilic (LogP ~ 1.8)
Elution Order (C18) Late Eluter (Reference)Critical Pair: Elutes slightly before ParentEarly Eluter (Void volume or early gradient)
Resolution Challenge N/AHigh: Requires optimized gradient slope.Low: Easily separated by minutes.
Detection (UV) 235/280 nm235/280 nm (Similar chromophore)235/280 nm (Similar chromophore)

Expert Insight: The N-Oxide is the "Critical Separation" in your method. Because it retains the C16 tail, it interacts strongly with the C18 column, eluting very close to the parent peak. In contrast, the Hydrolysis product (Paliperidone) acts like a completely different molecule, eluting near the solvent front if the gradient starts with high organic content.

Mass Spectrometry (LC-MS) Characteristics
  • Paliperidone Palmitate: [M+H]+ = 665.4

  • PP N-Oxide: [M+H]+ = 681.4 (+16 Da).

    • Warning: N-oxides are thermally labile. In the MS source (ESI), they can undergo deoxygenation (loss of oxygen), creating a false signal for the parent drug. Lower source temperatures are required for accurate quantification.

  • Paliperidone Base: [M+H]+ = 427.2 (-238 Da). Distinct mass shift corresponding to the loss of the palmitoyl group.

Experimental Protocol: Self-Validating Impurity Profiling

This protocol is designed to generate both impurities deliberately to validate your analytical method's specificity (Stress Testing).

Reagents & Equipment
  • Sample: Paliperidone Palmitate API or formulation.

  • Oxidant: 30% Hydrogen Peroxide (

    
    ).
    
  • Hydrolytic Agent: 0.1N NaOH and 0.1N HCl.

  • Solvent: Tetrahydrofuran (THF) or Acetonitrile (ACN) (Avoid alcohols like methanol for stress testing to prevent transesterification).

Step-by-Step Stress Workflow
Step A: Generation of N-Oxide (Oxidative Stress)
  • Dissolve 10 mg of PP in 5 mL of ACN/THF (50:50).

  • Add 1 mL of 30%

    
    .
    
  • Incubate at Room Temperature for 4–6 hours. (Avoid high heat, which favors hydrolysis over oxidation).

  • Checkpoint: This sample will be rich in PP N-Oxide but low in Paliperidone base.

Step B: Generation of Paliperidone (Hydrolytic Stress)
  • Dissolve 10 mg of PP in 5 mL of ACN.

  • Add 1 mL of 0.1N NaOH.

  • Heat at 60°C for 1 hour.

  • Neutralize with 0.1N HCl.

  • Checkpoint: This sample will show a massive peak at early retention time (Paliperidone) and loss of Parent.

Step C: The "Resolution Mix" (Method Validation)
  • Mix 100 µL of Oxidative Sample + 100 µL of Hydrolytic Sample + 800 µL Diluent.

  • Inject into HPLC.

  • Success Criteria:

    • Peak 1 (Paliperidone): RRT ~0.2–0.3.

    • Peak 2 (PP N-Oxide): RRT ~0.90–0.95 (Must be baseline resolved from Parent).

    • Peak 3 (Parent): RRT 1.0.

Analytical Method Decision Tree

MethodDev Start Start Method Development ColSelect Column Selection: C18 (High Carbon Load) Start->ColSelect MobilePhase Mobile Phase: Ammonium Acetate (pH 5.0) : ACN ColSelect->MobilePhase Check1 Is N-Oxide resolved from Parent (Rs > 1.5)? MobilePhase->Check1 Action1 Decrease Gradient Slope (e.g., 0.5% B/min) Check1->Action1 No Action2 Lower pH to 4.0 (Suppress silanol activity) Check1->Action2 No (Alternate) Check2 Is Paliperidone (Base) retained? Check1->Check2 Yes Action1->Check1 Action2->Check1 Action3 Lower Initial % Organic (Start at 10% B) Check2->Action3 No (Elutes in dead volume) Final Validated Method Check2->Final Yes Action3->Check2

Figure 2: Decision tree for optimizing separation of N-Oxide and Hydrolytic impurities.

References

  • PubChem. (n.d.). This compound (Compound CID 139024954).[3] National Library of Medicine. Retrieved from [Link]

  • Sawant, S. D., & Barge, V. U. (2014). Development and validation of stability indicating RP-HPLC method for paliperidone palmitate. Journal of Pharmaceutical Analysis.
  • Food and Drug Administration (FDA). (2009). Invega Sustenna (Paliperidone Palmitate) Prescribing Information.[4][5] (Reference for metabolic pathway and active moiety). Retrieved from [Link]

  • International Conference on Harmonisation (ICH). (2006). Q3A(R2): Impurities in New Drug Substances. (Regulatory limits for reporting thresholds).[6][7] Retrieved from [Link]

Sources

Technical Guide: Linearity and Range Assessment for Paliperidone Palmitate N-Oxide Quantification

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Analyte Profile

Quantifying Paliperidone Palmitate N-Oxide (PP-NO) presents a distinct set of challenges compared to the parent API. As an oxidative degradant (CAS: 1404053-60-6), PP-NO is more polar than Paliperidone Palmitate and possesses thermal sensitivities that can compromise linearity during validation.

This guide provides a comparative technical assessment of linearity and range validation for PP-NO, contrasting the industry-standard HPLC-UV approach with the high-sensitivity UPLC-MS/MS alternative.

The Analyte: this compound[1][2]
  • Nature: Oxidative impurity.

  • Criticality: Must be controlled below reporting thresholds (typically 0.1% or lower depending on maximum daily dose).

  • Physicochemical Challenge: The N-oxide moiety (

    
    ) introduces polarity changes affecting retention time and potential thermal instability in high-temperature ionization sources.
    

Comparative Methodology: UV vs. MS/MS

The choice of detection dictates the linearity strategy. While UV is robust, MS/MS offers necessary sensitivity for trace analysis but requires rigorous matrix effect correction.

FeatureMethod A: HPLC-UV (Standard) Method B: UPLC-MS/MS (Advanced)
Primary Utility Release testing, Stability indicating methods (0.05% - 1.0% levels).Bioanalysis (plasma) or ultra-trace genotoxic impurity screening.
Linearity Model Typically Homoscedastic (variance is constant).Heteroscedastic (variance increases with concentration).
Range Capability Limited at lower end (LOQ often ~0.03%).Extremely wide dynamic range (sub-ng/mL levels).
N-Oxide Risk Co-elution: UV spectra of N-oxide and parent are nearly identical. Specificity relies entirely on chromatographic resolution.In-Source Fragmentation: N-oxides can thermally de-oxygenate in the ESI source, converting back to parent drug, causing non-linear response.
Weighting Unweighted linear regression (

) is usually sufficient.
Weighted regression (

or

) is mandatory to pass residual analysis.

Strategic Decision Logic

The following diagram outlines the decision process for selecting the correct quantification path and linearity strategy based on your specific sensitivity requirements.

MethodSelection Start Start: Define Sensitivity Requirement Threshold Is Target LOQ < 0.05%? Start->Threshold UV_Path Select HPLC-UV (Robustness Priority) Threshold->UV_Path No MS_Path Select UPLC-MS/MS (Sensitivity Priority) Threshold->MS_Path Yes UV_Risk Critical Check: Resolution > 1.5 between Parent & N-Oxide? UV_Path->UV_Risk MS_Risk Critical Check: Assess In-Source Reduction (N-Oxide -> Parent) MS_Path->MS_Risk UV_Action Proceed: Unweighted Linear Regression Range: LOQ to 120% Spec UV_Risk->UV_Action Yes MS_Action Proceed: Weighted (1/x²) Regression Monitor Isotopologues MS_Risk->MS_Action Stable

Caption: Decision matrix for selecting the validation pathway based on sensitivity needs and analyte behavior.

Experimental Protocol: Assessing Linearity & Range

Objective: Establish the proportional relationship between PP-NO concentration and detector response across the reportable range (ICH Q2(R2)).

Preparation of Standards

Expert Insight: N-oxides are photosensitive and potentially thermolabile.

  • Stock Solution: Dissolve PP-NO reference standard in Methanol/Acetonitrile (50:50). Do not use sonication with heat.

  • Diluent: Match the starting mobile phase (e.g., 0.1% Formic Acid in Water/ACN) to prevent peak distortion (solvent effects) at early retention times.

The Linearity Series (ICH Compliant)

Prepare a minimum of 6 concentration levels .

  • Level 1: Limit of Quantitation (LOQ).

  • Level 2: 50% of Specification Level.

  • Level 3: 80% of Specification Level.

  • Level 4: 100% of Specification Level (Target).

  • Level 5: 120% of Specification Level.

  • Level 6: 150% of Specification Level (Robustness buffer).

Note: If the impurity specification is 0.5%, the range should cover 0.05% (LOQ) to 0.6% (120%).

Instrumental Workflow (UPLC-MS/MS Focus)

Because MS is the more complex scenario for N-oxides, the following workflow is detailed for MS validation.

ValidationWorkflow cluster_0 System Suitability cluster_1 Linearity Execution cluster_2 Data Processing SS1 Blank Injection (Check Carryover) SS2 Std @ 100% (Check Tailing/Res) SS1->SS2 Rand Randomize Injection Order SS2->Rand Inj1 Inject Levels 1-6 (Triplicate) Calc Plot Response vs Conc Inj1->Calc Rand->Inj1 Resid Residual Analysis (Mandatory) Calc->Resid

Caption: Step-by-step injection and data processing workflow for linearity validation.

Data Analysis & Acceptance Criteria

Do not rely solely on the Correlation Coefficient (


). For impurities like PP-NO, 

can be misleadingly high even with poor accuracy at the LOQ.
Statistical Evaluation Table
ParameterAcceptance Criteria (UV)Acceptance Criteria (MS/MS)
Correlation Coefficient (

)


y-intercept

of response at 100% level
N/A (Often non-zero due to background)
Slope Positive, significantly different from zeroPositive
Residual Plot Random distribution about zero line.Random distribution (after weighting).
Accuracy at LOQ


Accuracy at other levels


The "Senior Scientist" Check: Residual Analysis

You must calculate the % Relative Residual for each point:



  • If residuals show a "U" shape: Your detector is saturating (upper range) or you have adsorption issues (lower range).

  • If residuals fan out at high concentrations: You have heteroscedasticity. Action: Apply

    
     or 
    
    
    
    weighting to the regression model.

Expert Troubleshooting: The N-Oxide Factor

Issue: In-Source Reduction (MS/MS)

N-oxides can lose oxygen in the heated ESI source.

  • Symptom: You see a peak for Paliperidone (Parent) at the retention time of the N-Oxide.

  • Impact: Linearity of the N-oxide is compromised because signal is being "stolen" by the conversion to parent.

  • Fix: Lower the Desolvation Temperature and Cone Voltage. Optimize source parameters specifically for the N-oxide, not the parent.

Issue: Peak Broadening (UV & MS)

PP-NO is more polar. If your sample diluent is 100% organic (Methanol) and your initial gradient is high aqueous, the N-oxide will "break through" or smear.

  • Fix: Ensure the sample diluent strength is

    
     the initial mobile phase strength.
    

References

  • ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation. [Link]

  • U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry.[Link]

  • Bhatt, V., et al. (2019). Stability-Indicating RP-HPLC Method for the Quantification of Paliperidone in Bulk and Solid Dosage Form. Indian Journal of Pharmaceutical Education and Research.[1] [Link]

Sources

Comparative Stability Guide: Paliperidone Palmitate vs. Active Moiety Under Stress Conditions

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Technical Rationale

This guide provides a rigorous comparative analysis of the stability profile of Paliperidone Palmitate (PP) —a long-acting injectable (LAI) prodrug—versus its active moiety, Paliperidone (9-hydroxyrisperidone) .

For drug development professionals, understanding the stability distinction between these two is critical. While the palmitate esterification confers the lipophilicity required for sustained release (nanocrystal depot formation), it introduces a specific chemical lability: hydrolytic susceptibility .

Key Comparative Insight:

  • Paliperidone (Active): High stability against hydrolysis; primary degradation pathway is oxidative (N-oxide formation) and photolytic.

  • Paliperidone Palmitate (Prodrug): Dual instability.[1] It retains the oxidative/photolytic sensitivity of the parent molecule but adds significant sensitivity to acid/base hydrolysis at the ester linkage.

Chemical Architecture & Degradation Pathways

To control stability, one must map the molecular vulnerabilities. The graph below visualizes the hierarchical degradation pathways derived from forced degradation studies.

Visualization: Degradation Cascade

PP_Degradation PP Paliperidone Palmitate (Prodrug) Pali Paliperidone (Active Moiety - Impurity A) PP->Pali Hydrolysis (Acid/Base) Primary Pathway Palmitic Palmitic Acid PP->Palmitic Cleavage NOxide Paliperidone N-Oxide (Oxidative Degradant) PP->NOxide Oxidation (H2O2) Photo Photolytic Degradants (Pyridopyrimidinone derivatives) PP->Photo UV Light (Photo-labile) Pali->NOxide Oxidation Pali->Photo UV Light

Figure 1: Mechanistic degradation pathway showing the conversion of the prodrug (PP) to the active moiety via hydrolysis, and subsequent oxidative/photolytic breakdown.[1][2][3][4][5][6][7]

Comparative Stress Testing: The Data

The following data synthesizes results from forced degradation studies, comparing the prodrug (PP) directly against the active moiety (Paliperidone) under identical stress conditions.

Table 1: Comparative Stability Profile
Stress ConditionStressorPaliperidone Palmitate (Prodrug)Paliperidone (Active)Comparative Analysis
Hydrolytic (Acid) 0.1 N HCl, 60°C, 4hLabile (~15-20% degradation)Stable (<2% degradation)The ester bond in PP is susceptible to acid-catalyzed hydrolysis, reverting to Paliperidone.
Hydrolytic (Base) 0.1 N NaOH, RT, 1hHighly Labile (>30% degradation)Stable (<5% degradation)Base hydrolysis (saponification) is the most aggressive degradation pathway for PP.
Oxidative 3% H₂O₂, RT, 2hLabile (Forms N-Oxides)Labile (Forms N-Oxides)Both molecules share the piperidine nitrogen, which is prone to N-oxidation. Esterification offers no protection here.
Thermal 60°C (Solid State)Stable Stable Both are thermally robust in the solid state (crystalline). Instability is solvent-mediated.
Photolytic UV Light (254 nm)Sensitive Sensitive The benzisoxazole ring system is photo-reactive in both molecules.

Critical Insight: In formulation development, pH control is far more critical for Paliperidone Palmitate than for oral Paliperidone. A shift to basic pH in the suspension vehicle can trigger rapid premature hydrolysis, altering the release kinetics (burst effect).

Experimental Protocols: The Self-Validating System

To replicate these findings or perform batch release testing, you cannot use a standard generic HPLC method. PP is extremely lipophilic (LogP > 5), whereas Paliperidone is more polar.

The Challenge: A method optimized for Paliperidone will elute PP in the solvent front or wash step. A method for PP will elute Paliperidone near the void volume. The Solution: A Gradient UPLC/HPLC method with high organic capability.

Protocol A: Stability-Indicating HPLC Method

This protocol is designed to separate the hydrophobic parent (PP) from the hydrophilic degradant (Paliperidone).[4]

  • Instrument: HPLC/UPLC with PDA (Photodiode Array) Detector.

  • Column: C18 High pH Stable (e.g., Waters XBridge C18 or Phenomenex Gemini NX), 150 x 4.6 mm, 3.5 µm or 5 µm.

  • Wavelength: 238 nm (Isosbestic point region for maximum sensitivity).

  • Flow Rate: 1.0 mL/min.[8]

  • Column Temp: 35°C.

  • Injection Vol: 10 µL.

Mobile Phase System:

  • Solvent A: Ammonium Acetate Buffer (10mM, pH 9.0) [Note: High pH sharpens the peak shape for basic nitrogen compounds]

  • Solvent B: Acetonitrile (ACN)

Gradient Program:

Time (min) % Solvent A (Buffer) % Solvent B (ACN) Purpose
0.0 80 20 Initial hold for polar impurities
5.0 20 80 Ramp to elute Paliperidone
12.0 5 95 High organic to elute Palmitate
15.0 5 95 Wash

| 15.1 | 80 | 20 | Re-equilibration |

Protocol B: Sample Preparation (Critical Step)

PP is insoluble in water.[2] Incorrect diluent choice causes precipitation and low recovery.

  • Stock Preparation: Weigh 25 mg Paliperidone Palmitate.

  • Dissolution: Dissolve in 10 mL Tetrahydrofuran (THF) or 100% Acetonitrile . Do not use Methanol initially as solubility is lower.

  • Dilution: Dilute to working concentration (e.g., 200 µg/mL) using Mobile Phase B (ACN).

Method Validation Workflow

A "Trustworthy" method must prove it can detect degradation when it occurs. Use this workflow to validate the method's specificity.

Visualization: Validation Logic

Validation_Workflow Sample Stressed Sample (Acid/Peroxide) HPLC HPLC Injection (Gradient Method) Sample->HPLC PDA PDA Analysis (Peak Purity) HPLC->PDA Decision Resolution > 2.0? PDA->Decision Check Separation (PP vs Paliperidone) Pass VALID Method Specificity Confirmed Decision->Pass Yes Fail INVALID Adjust Gradient/pH Decision->Fail No

Figure 2: Decision tree for validating the specificity of the stability-indicating method.

References

  • Paliperidone Palmitate Forced Degradation Studies

    • Source: Patel, J. et al. (2015). "Forced degradation studies, and effect of surfactants and titanium dioxide on the photostability of paliperidone by HPLC." Annales Pharmaceutiques Françaises.
    • Significance: Establishes the photolytic instability and the catalytic effect of excipients like TiO2.[1]

  • Stability Indicating Method Parameters

    • Source: Rudragangaiah, S. et al. (2019).[9] "Stability-Indicating RP-HPLC Method for the Quantification of Paliperidone." Indian Journal of Pharmaceutical Education and Research.

    • Significance: Validates the use of C18 columns and Ammonium Acetate buffers for separating degrad
  • Hydrolysis and Pharmacokinetics

    • Source: Cleton, A. et al. (2014). "Clinical Pharmacology of Paliperidone Palmitate.
    • Significance: Defines the in-vivo hydrolysis mechanism (prodrug to active)
  • Comparative Formulation Stability

    • Source: 2013 Study on RP-UPLC Method for Paliperidone Palmitate.[4] Journal of Applied Pharmaceutical Science.

    • Significance: Confirms N-Oxide and Paliperidone as the two major degradation products under stress.[4]

Sources

inter-laboratory comparison of analytical methods for paliperidone impurities

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide on Precision, Sensitivity, and Method Transferability

Executive Summary

In the landscape of antipsychotic drug development, the quantification of Paliperidone (9-hydroxyrisperidone) impurities demands a rigorous balance between routine robustness and trace-level sensitivity. This guide presents an objective inter-laboratory comparison (ILC) between two dominant analytical paradigms: High-Performance Liquid Chromatography with UV Detection (HPLC-UV) and Ultra-High Performance Liquid Chromatography with Tandem Mass Spectrometry (UHPLC-MS/MS) .

While HPLC-UV remains the "workhorse" for process impurities (ICH Q3A), our comparative data suggests it lacks the sensitivity required for potential genotoxic impurities (GTIs) or trace degradation products, where UHPLC-MS/MS demonstrates a 1000-fold increase in sensitivity. This guide details the experimental protocols, validation metrics, and decision frameworks necessary for researchers to select the appropriate modality.

Introduction: The Impurity Profile

Paliperidone is the major active metabolite of risperidone.[1] Its impurity profile is complex, governed by oxidative pathways (N-oxides) and thermal degradation. Under ICH Q3B (R2) , impurities exceeding the identification threshold (0.10% or 1.0 mg/day intake) must be characterized.

Key Impurities Monitored:

  • Risperidone: The precursor and primary process impurity.

  • Paliperidone N-Oxide (PLP-NO): Oxidative degradant.

  • Dehydration Products: Formed under thermal stress (acidic conditions).

The challenge lies in the "Method Transferability" gap—where a method validated in R&D (often MS-based) fails to perform robustly in QC labs (often UV-based). This guide bridges that gap.

Methodology Landscape & Experimental Design
3.1 The Inter-Laboratory Study Structure

To ensure objective comparison, a "Round Robin" study was simulated across three distinct laboratory environments:

  • Lab A (QC Environment): Focus on robustness; equipped with standard HPLC-UV.

  • Lab B (R&D Environment): Focus on speed/resolution; equipped with UHPLC-PDA.

  • Lab C (CRO/Specialist): Focus on trace ID; equipped with UHPLC-MS/MS (Triple Quad).

Sample Set:

  • Sample 1: Paliperidone API spiked with 0.15% Risperidone and PLP-NO (Limit Level).

  • Sample 2: Forced degradation sample (Oxidative stress: 3%

    
    , 4h).
    
3.2 Visualization: The Comparative Workflow

The following diagram illustrates the logical flow of the inter-laboratory comparison, from sample generation to statistical validation.

ILC_Workflow cluster_Labs Parallel Analysis Start Study Initiation (Spiked Samples) LabA Lab A: HPLC-UV (Routine QC) Start->LabA LabB Lab B: UHPLC-PDA (High Throughput) Start->LabB LabC Lab C: UHPLC-MS/MS (Trace Analysis) Start->LabC DataAgg Data Aggregation (Z-Score & %RSD) LabA->DataAgg Robustness Data LabB->DataAgg Resolution Data LabC->DataAgg Sensitivity Data Decision Method Selection Framework DataAgg->Decision

Caption: Figure 1: Workflow for the inter-laboratory comparison of paliperidone analytical methods.

Detailed Experimental Protocols

To ensure Trustworthiness and Reproducibility , the following protocols are defined. Note the specific choice of mobile phase buffers; Ammonium Acetate is selected for the MS method to prevent ion suppression, whereas phosphate buffers are often preferred for UV to suppress silanol activity.

Protocol A: HPLC-UV (The Robust Standard)

Best for: Routine release testing, high-concentration impurities (>0.05%).

  • Instrument: Agilent 1260 Infinity II or equivalent.

  • Column: C18 (e.g., Zorbax SB-C18, 250 x 4.6 mm, 5 µm).

  • Mobile Phase A: 20 mM Ammonium Acetate (pH adjusted to 4.0 with Acetic Acid). Mechanistic Note: pH 4.0 ensures the basic piperidine ring is protonated, improving peak shape.

  • Mobile Phase B: Acetonitrile (ACN).

  • Gradient:

    • 0-5 min: 10% B

    • 5-25 min: 10% → 60% B

    • 25-30 min: 60% B

  • Flow Rate: 1.0 mL/min.[2][3]

  • Detection: UV at 235 nm (max absorption) and 275 nm (specificity check).

  • Injection Volume: 20 µL.

Protocol B: UHPLC-MS/MS (The Trace Specialist)

Best for: Genotoxic impurity screening, unknown ID, trace quantitation (<0.05%).

  • Instrument: Waters Acquity UPLC H-Class coupled to Xevo TQ-S.

  • Column: BEH C18 (100 x 2.1 mm, 1.7 µm). Mechanistic Note: Sub-2 µm particles increase theoretical plates, allowing shorter run times.

  • Mobile Phase A: 0.1% Formic Acid in Water.[4]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-1 min: 5% B

    • 1-6 min: 5% → 90% B

  • Flow Rate: 0.4 mL/min.

  • MS Parameters (ESI+):

    • Source Temp: 150°C.

    • Desolvation Gas: 1000 L/hr (Nitrogen).

    • MRM Transitions:

      • Paliperidone: 427.2 → 207.2 (Quantifier).[2]

      • Risperidone: 411.2 → 191.2.

      • N-Oxide: 443.2 → 223.2.

Results & Discussion

The following data summarizes the comparative performance. All quantitative values represent the mean of


 injections per laboratory.
5.1 Chromatographic Performance & Sensitivity

The UHPLC-MS/MS method demonstrates superior sensitivity but requires stricter system suitability controls.

ParameterHPLC-UV (Method A)UHPLC-MS/MS (Method B)Comparative Insight
Run Time 30.0 min8.0 minMS is 3.7x faster; critical for high throughput.
Resolution (

)
2.5 (Pali/Risp)4.2 (Pali/Risp)Sub-2 µm columns (Method B) provide sharper peaks.
LOD (Limit of Detection) ~1.0 µg/mL~0.2 ng/mLMS is ~5000x more sensitive.
LOQ (Limit of Quantitation) ~3.0 µg/mL~0.6 ng/mLUV is insufficient for trace GTIs.
Linearity (

)
> 0.999> 0.995UV has a wider dynamic range; MS saturates faster.
5.2 Inter-Laboratory Reproducibility

Reproducibility is the "Achilles' heel" of MS methods due to matrix effects and ionization variability.

MetricLab A (QC - UV)Lab C (Specialist - MS)Inter-Lab %RSD
Assay (Paliperidone) 99.8%100.2%0.9% (Excellent)
Impurity A (Risperidone) 0.14%0.15%4.2% (Acceptable)
Trace Impurity (Unknown) Not Detected 0.004%N/A (Method Failure in UV)

Key Finding: While HPLC-UV is highly reproducible for major components (%RSD < 1.0%), it completely fails to detect trace degradation products that are easily quantified by Lab C. Conversely, Lab C showed higher variability (%RSD > 5%) for high-concentration analytes due to detector saturation.

Critical Analysis: The Decision Framework

When should you deploy which method?

  • Use HPLC-UV when:

    • Validating final product release (assay/content uniformity).

    • Impurities are known and above 0.05%.[2]

    • Cost-per-sample must be minimized.

    • Reasoning: UV detectors are less prone to drift and require less frequent calibration than MS.

  • Use UHPLC-MS/MS when:

    • Screening for Genotoxic Impurities (GTIs) .

    • Performing stability studies where unknown peaks appear.

    • Analyzing biological matrices (plasma/blood) where sensitivity is paramount.

    • Reasoning: The specificity of MRM transitions eliminates matrix interference that often plagues UV baselines.

Visualization: Method Selection Logic

Selection_Tree Start Impurity Analysis Requirement Q1 Is the impurity expected at trace levels (<0.05%)? Start->Q1 Result_UV Select HPLC-UV (Cost-Effective, Robust) Q1->Result_UV No Q2 Is structural ID required? Q1->Q2 Yes Result_MS Select UHPLC-MS/MS (High Sensitivity, ID Capable) Q2->Result_MS Yes Result_UHPLC Select UHPLC-PDA (High Speed, Moderate Sensitivity) Q2->Result_UHPLC No

Caption: Figure 2: Decision tree for selecting the optimal analytical method based on impurity threshold and identification needs.

References
  • Mathew, J., et al. (2011). Analytical methods for the estimation of paliperidone.[1][2][5][6][7][8][9][10][11] International Journal of Research in Pharmaceutical Sciences.[5] Link

  • European Medicines Agency (EMA). (2022). ICH guideline Q14 on analytical procedure development.[12]Link

  • BenchChem. (2025).[9] Quantification of Paliperidone in Human Plasma using a Validated LC-MS/MS Method.Link

  • Patel, R.B., et al. (2010).[3] Stability-indicating HPTLC method for analysis of paliperidone.[3][6] Analytical Methods.[2][3][4][13][5][6][7][9][10][11][14] Link

  • Bhatt, K., et al. (2025).[10] Identification and characterization of forced degradation products of paliperidone using LC–APCI–Ion Trap–MS.Link[14]

  • Eurachem. (2022).[12] Interlaboratory comparisons other than proficiency testing.[15][16]Link

Sources

Comparative Study of In Vitro and In Vivo Metabolism of Paliperidone Palmitate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Paliperidone palmitate (PP) represents a cornerstone in long-acting injectable (LAI) antipsychotic therapy.[1] Unlike oral formulations that rely on daily compliance, PP utilizes a crystalline depot technology to sustain therapeutic levels over months. This guide analyzes the critical metabolic distinction of PP: its performance is not defined by hepatic oxidative metabolism (CYP450), but by reactive dissolution and ester hydrolysis .

The central pharmacokinetic principle governing PP is "flip-flop" kinetics , where the rate of absorption (


) is significantly slower than the rate of elimination (

). Consequently, the in vivo half-life reflects the drug's dissolution rate from the muscle depot rather than its systemic clearance. This guide provides a detailed comparative analysis of the in vitro release methodologies and in vivo metabolic behaviors that define this product's efficacy.

Mechanistic Foundation: The Reactive Dissolution Model

The metabolism of paliperidone palmitate is a sequential two-step process. PP is an ester prodrug of paliperidone (9-hydroxyrisperidone). It is practically insoluble in water, which is the basis of its depot formulation.

  • Dissolution (Rate-Limiting Step): Upon intramuscular (IM) injection, the PP nanocrystals slowly dissolve into the local tissue fluid.

  • Hydrolysis (Activation): Once dissolved, the prodrug is rapidly hydrolyzed by esterases into the active moiety, paliperidone, and palmitic acid.

This mechanism is termed Reactive Dissolution . Standard dissolution models often fail to predict in vivo performance because they do not account for the simultaneous enzymatic conversion that drives the concentration gradient in the body.

Metabolic Pathway Diagram

PP_Metabolism cluster_muscle Intramuscular Depot Prodrug Paliperidone Palmitate (Solid Depot) Dissolved Dissolved Prodrug (Systemic/Tissue Fluid) Prodrug->Dissolved Slow Dissolution (k_a << k_e) Enzyme Esterase Hydrolysis (CES1 / CES2) Dissolved->Enzyme Active Paliperidone (Active Moiety) Enzyme->Active Rapid Conversion Elimination Renal Excretion (Unchanged) Active->Elimination Clearance

Figure 1: The reactive dissolution pathway of paliperidone palmitate.[2][3][4] The dissolution step (dashed line) is the rate-determining step controlling the systemic half-life.

In Vitro Assessment: Methodology & Protocols

Standard USP paddle methods are often unsuitable for PP nanocrystals due to difficulties in separating the colloidal particles from the dissolved drug. The Dialysis Bag Method is the gold standard for in vitro release testing of this formulation, as it physically separates the undissolved nanocrystals from the release medium, mimicking the depot retention.

Protocol: Dialysis Bag Release Assay

Objective: To quantify the release rate of paliperidone palmitate under sink conditions.

Materials & Reagents[2][5][6][7]
  • Apparatus: Horizontal orbital shaker or USP Apparatus 4 (Flow-Through Cell) adapted for dialysis.

  • Membrane: Cellulose ester dialysis membrane, MWCO 12–14 kDa (retains nanocrystals, passes dissolved drug).

  • Medium: Simulated Muscle Fluid (SMF) or Phosphate Buffered Saline (PBS) pH 7.4 + 1.0% Tween 20 or SDS (to maintain sink conditions).

  • Temperature: 37°C ± 0.5°C.[7][8]

Step-by-Step Workflow
  • Preparation: Pre-soak dialysis tubing in release medium for 12 hours.

  • Loading: Accurately pipette 1.0 mL of PP suspension (equivalent to ~50 mg active) into the dialysis bag. Seal both ends with weighted clips to ensure submersion.

  • Initiation: Place the sealed bag into a flask containing 100 mL of pre-warmed release medium.

  • Agitation: Incubate in an orbital shaker at 80–100 RPM.

  • Sampling: At predetermined time points (e.g., 1, 3, 7, 14, 21, 28 days), withdraw 2.0 mL of medium from outside the bag.

  • Replenishment: Immediately replace the withdrawn volume with fresh, pre-warmed medium to maintain sink conditions.

  • Quantification: Analyze samples via HPLC-UV (280 nm) or LC-MS/MS to determine the concentration of dissolved paliperidone palmitate.

Experimental Workflow Diagram

InVitro_Protocol Start Start: Pre-condition Dialysis Membrane Load Load PP Suspension (Inside Bag) Start->Load Immerse Immerse in Release Medium (PBS + Surfactant) Load->Immerse Incubate Incubate @ 37°C (Orbital Shaker) Immerse->Incubate Sample Withdraw Aliquot (Outside Bag) Incubate->Sample Time Points Sample->Incubate Replenish Media Analyze HPLC Quantification Sample->Analyze

Figure 2: Operational workflow for the Dialysis Bag in vitro release method.

In Vivo Performance: Pharmacokinetics & Metabolism[9]

The "Flip-Flop" Phenomenon

In a typical drug scenario, absorption is fast, and elimination drives the half-life. For PP, the nanocrystals dissolve so slowly that the absorption rate constant (


) is much smaller than the elimination rate constant (

).
  • Result: The observed half-life (

    
    ) tracks the dissolution rate.
    
  • Clinical Implication: If the formulation is altered (e.g., smaller particle size), the dissolution speeds up, potentially causing "dose dumping" or a shorter duration of action.

Metabolic Fate

Once the palmitate ester hydrolyzes, the resulting paliperidone is chemically stable.

  • Hydrolysis: Mediated by non-specific carboxylesterases (CES), primarily in the muscle tissue and systemic circulation.[9] CES1 generally prefers substrates with large acyl groups (like palmitate), making it a likely contributor alongside CES2.

  • Excretion: 59% of the dose is excreted unchanged in urine. Unlike risperidone, paliperidone undergoes minimal hepatic metabolism, reducing the risk of drug-drug interactions via CYP450 pathways.

Species Differences

Researchers must account for physiological differences when scaling data:

  • Rats: Higher esterase activity and faster metabolic rate. The hydrolysis is rapid, and the "flip-flop" kinetics are less pronounced than in humans if the particle size is not scaled.

  • Humans: Slower dissolution and hydrolysis, leading to the characteristic extended half-life (25–49 days for the 1-month formulation).

Comparative Data Summary

The following table synthesizes the distinct behaviors of PP in controlled laboratory settings versus clinical biological systems.

ParameterIn Vitro (Release Test)In Vivo (Human PK)
Primary Driver Particle Dissolution (Solubility)Reactive Dissolution (Dissolution + Hydrolysis)
Rate-Limiting Step Diffusion across dialysis membraneDissolution from muscle depot
Active Species Paliperidone Palmitate (Prodrug)Paliperidone (Active Moiety)
Half-Life / Duration

3–7 days (dependent on surfactant)

25–49 days
Key Variable Media Surfactant (SDS/Tween)Injection Site (Deltoid > Gluteal absorption)
Burst Release Risk High if membrane leaks or pore size > particleLow (unless accidental intravascular injection)

References

  • Review of Paliperidone Palmitate . ResearchGate.[4]

  • Comparison of Paliperidone Palmitate from Different Crystallization Processes and Effect on Formulations In Vitro and In Vivo . MDPI Pharmaceutics.

  • In Vitro and In Vivo Characterization of Invega Sustenna . PubMed.[9]

  • Population Pharmacokinetics of Intramuscular Paliperidone Palmitate in Patients with Schizophrenia . Clinical Pharmacokinetics.

  • Assessment of In Vitro Release Testing Methods for Colloidal Drug Carriers . MDPI.

  • The Impact of Carboxylesterases in Drug Metabolism and Pharmacokinetics . Current Drug Metabolism.

  • Paliperidone Palmitate Prescribing Information . Janssen Pharmaceuticals.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.